3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Chemical Profile & Therapeutic Applications
Executive Summary The 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Characterized by a benzene ring fused to a seven-membered oxazepine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Characterized by a benzene ring fused to a seven-membered oxazepine ring, this heterocycle offers a unique balance of conformational flexibility and structural rigidity. The introduction of a methyl group at the C3 position creates a chiral center that significantly influences the molecule's binding affinity and selectivity against targets such as the Prostaglandin E2 receptor (EP2) , mTOR kinases , and various CNS GPCRs .
This technical guide provides a comprehensive analysis of the molecule's structural dynamics, synthetic pathways, and pharmacological potential, serving as a reference for its utilization in fragment-based drug design (FBDD) and lead optimization.
Chemical Structure & Stereochemistry
Core Architecture
The molecule consists of a 1,4-benzoxazepine core where the nitrogen atom is at position 4 and the oxygen at position 1 (IUPAC numbering may vary; standard heterocyclic numbering places heteroatoms at lowest locants, typically O=1, N=4 in this system).[1][2] The "tetrahydro" designation indicates saturation of the non-aromatic ring carbons.
Molecular Formula:
Molecular Weight: 163.22 g/mol
Chiral Center: Carbon-3 (C3). The presence of the methyl group at C3 renders the molecule chiral, existing as (R)- and (S)-enantiomers.
Conformational Analysis
The seven-membered oxazepine ring is not planar; it adopts a puckered conformation, typically oscillating between a twist-boat and a chair-like form.
Equatorial Preference: In the lowest energy conformation, the C3-methyl substituent preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions with the protons on C5 and the aromatic ring.
Ring Inversion: The nitrogen lone pair and the ring methylene groups allow for ring inversion, but the C3-methyl group increases the energy barrier for this inversion, effectively "locking" the conformation in a way that can enhance binding specificity to protein pockets.
Physicochemical Properties[3][4][5]
The following data summarizes the core physicochemical parameters essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
Property
Value (Predicted/Experimental)
Significance
LogP (Lipophilicity)
~1.5 - 1.8
Optimal for CNS penetration and oral bioavailability (Lipinski compliant).
pKa (Basic Nitrogen)
~8.5 - 9.2
Predominantly protonated at physiological pH (7.4), aiding solubility and electrostatic interaction with aspartate/glutamate residues in binding pockets.
The secondary amine acts as both donor and acceptor; the ether oxygen is a weak acceptor.
Synthesis Methodologies
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be approached via traditional cyclization or modern catalytic desymmetrization.
Method A: Traditional Reductive Cyclization
This robust pathway builds the seven-membered ring via amide formation followed by reduction.
Coupling: Reaction of salicylaldehyde (or 2-hydroxybenzyl bromide) with alanine methyl ester (to install the C3-methyl).
Cyclization: If using the aldehyde, reductive amination is performed. Alternatively, an amide coupling between 2-(aminomethyl)phenol and a 2-halopropionyl derivative can be used, followed by ring closure.
Reduction: The resulting lactam (1,4-benzoxazepin-3-one or 5-one) is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF to yield the tetrahydro amine.
Mechanism: The chiral acid activates the oxetane, directing the intramolecular nucleophilic attack of the phenol oxygen to a specific carbon, forming the 7-membered ring with high enantiomeric excess (ee > 90%).
Synthesis & Pathway Visualization
The following diagram illustrates the logical flow of these synthetic strategies.
Figure 1: Comparison of Traditional (Method A) and Modern Asymmetric (Method B) synthetic routes.
Pharmacological Applications[1][2][4][7]
Primary Target: EP2 Receptor Antagonism
Recent patent literature (e.g., WO2022272060A1 ) identifies the 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold as a core pharmacophore for EP2 receptor antagonists .
Mechanism: EP2 is a G-protein coupled receptor (GPCR) for Prostaglandin E2. Antagonism is therapeutic for chronic inflammation and specific cancer types (e.g., colorectal) where EP2 signaling promotes tumor growth.
Role of Scaffold: The benzoxazepine ring mimics the turn geometry of peptide ligands, while the basic nitrogen interacts with the receptor's orthosteric site.
Secondary Targets: CNS & Kinase Modulation
CNS Agents: The scaffold is structurally homologous to Nefopam (a benzoxazocine analgesic). Derivatives have shown affinity for dopamine (D2) and serotonin (5-HT) receptors, making them candidates for antipsychotic and antidepressant drug discovery.
Kinase Inhibition: The rigid bicyclic system serves as a hinge-binding motif in ATP-competitive inhibitors for kinases such as mTOR and PI3K .
Analytical Characterization (Protocol)
To validate the synthesis of 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, the following analytical signatures are diagnostic.
NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Aromatic Region (6.9 - 7.3 ppm): Multiplet corresponding to the 4 protons of the fused benzene ring.
Benzylic Protons (C5-H₂): Two doublets or a multiplet around 3.8 - 4.2 ppm . The diastereotopic nature of these protons (due to the C3 chiral center) is a key confirmation of the rigid ring structure.
Ring Methylene (C2-H₂): Multiplet around 3.0 - 3.5 ppm .
Methine (C3-H): Multiplet around 2.8 - 3.2 ppm .
Methyl Group (C3-CH₃): Distinct doublet around 1.1 - 1.3 ppm (
Hz).
Mass Spectrometry
Ionization: ESI+ (Electrospray Ionization).
Molecular Ion:
.
Fragmentation: Loss of the methyl group (
) and ring opening are common fragmentation pathways.
References
PubChem. (2025).[4] 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (CID 75480508). National Library of Medicine.
[Link]
Kuroita, T., et al. (1996). Benzoxazines. II.[5] Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. Chemical & Pharmaceutical Bulletin.
[Link]
Sun, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
[Link]
World Intellectual Property Organization. (2022).[2] WO2022272060A1 - EP2 Antagonist Compounds.
Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Polish Journal of Chemistry.
[Link]
The Therapeutic Potential of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the therapeutic potential of a specific derivative, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, in the context of Central Nervous System (CNS) disorders. While direct extensive research on this particular molecule is emerging, this document synthesizes data from structurally related analogs and the broader class of benzoxazepines and benzodiazepines to project its pharmacological profile and therapeutic promise. We will delve into its putative mechanisms of action, supported by insights from structure-activity relationship (SAR) studies, and propose detailed experimental protocols for its synthesis and evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds for the treatment of CNS pathologies.
Introduction: The 1,4-Benzoxazepine Scaffold in CNS Drug Discovery
The seven-membered 1,4-benzoxazepine ring system is a key pharmacophore found in numerous biologically active compounds. Its structural relationship to the well-established 1,4-benzodiazepines, a class of drugs with profound effects on the CNS, has spurred significant interest in its therapeutic potential. Benzodiazepines are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily mediated through positive allosteric modulation of the GABA-A receptor.[1][2] The substitution of a nitrogen atom with an oxygen atom in the seven-membered ring, as seen in the 1,4-benzoxazepine scaffold, offers a unique opportunity to modulate the electronic and conformational properties of the molecule, potentially leading to a differentiated pharmacological profile with an improved therapeutic index.
Derivatives of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core have been investigated for a range of CNS activities, including antipsychotic, neuroleptic, and anticonvulsant effects.[3] This suggests that this scaffold can interact with multiple CNS targets beyond the GABA-A receptor, a notion supported by the multi-target engagement observed with some benzodiazepines that interact with dopamine, serotonin, and other receptor systems.[4][5] The introduction of a methyl group at the 3-position of the 2,3,4,5-tetrahydro-1,4-benzoxazepine ring is a strategic modification aimed at exploring the structure-activity landscape and potentially enhancing potency, selectivity, or pharmacokinetic properties.
This guide will provide a forward-looking perspective on the therapeutic potential of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, grounded in the established pharmacology of related compounds.
Synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine Scaffold
The synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core can be achieved through several established synthetic routes. A common and versatile approach involves the intramolecular cyclization of an appropriately substituted N-(2-hydroxy-2-phenylethyl)aminoethanol derivative. The introduction of the methyl group at the 3-position can be accomplished by utilizing a chiral or racemic 1-aminopropan-2-ol as a starting material.
Below is a representative synthetic scheme for the preparation of the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold.
Caption: General synthetic route to the 2,3,4,5-tetrahydro-1,4-benzoxazepine core.
Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepine
This protocol outlines a general procedure for the synthesis of the unsubstituted scaffold, which can be adapted for the synthesis of the 3-methyl derivative by using the appropriate starting materials.
Step 1: N-Alkylation of 2-Aminophenol
To a solution of 2-aminophenol (1 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 eq.).
Add 1-bromo-2-chloroethane (1.1 eq.) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to obtain N-(2-chloroethyl)-2-aminophenol.
Step 2: Intramolecular Cyclization
Dissolve the N-(2-chloroethyl)-2-aminophenol (1 eq.) in a suitable solvent like toluene.
Add a strong base such as sodium hydride (1.2 eq.) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and then heat to reflux.
Monitor the reaction by TLC until the starting material is consumed.
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-dihydro-1,4-benzoxazine.
Step 3: N-Acylation
Dissolve the 2,3-dihydro-1,4-benzoxazine (1 eq.) in a non-polar solvent like dichloromethane.
Add a base such as triethylamine (1.5 eq.).
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise.
Stir the reaction at room temperature until completion (monitored by TLC).
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to get 2-(chloroacetyl)-2,3-dihydro-1,4-benzoxazine.
Step 4: Amination and Reductive Cyclization
The subsequent amination and reductive cyclization to form the seven-membered ring can be achieved in a one-pot procedure or in a stepwise manner. A detailed protocol for a similar transformation can be found in the literature.[6][7]
Postulated Mechanism of Action and CNS Targets
Based on the pharmacology of structurally related benzoxazepines and benzodiazepines, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is hypothesized to exert its CNS effects through modulation of one or more of the following key neurotransmitter systems:
GABAergic System Modulation
The primary mechanism of action for many benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[1][8][9] It is plausible that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine also interacts with this receptor complex.
Hypothesized Action: The molecule likely binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[10] This binding is not expected to directly open the chloride channel but rather to increase the affinity of GABA for its binding site.[9] This enhanced GABA binding leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.[2]
Caption: Postulated mechanism of GABA-A receptor modulation.
Dopaminergic and Serotonergic System Interactions
Several atypical antipsychotics, including some with a benzodiazepine or related heterocyclic core, exhibit affinity for dopamine (D2) and serotonin (5-HT2A) receptors.[11] It is conceivable that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine could also interact with these receptors, potentially leading to antipsychotic or mood-stabilizing effects.
Hypothesized Action:
Dopamine D2 Receptor: Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many drugs.
Serotonin 5-HT2A Receptor: Blockade of 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.
The relative affinity for D2 and 5-HT2A receptors would be a critical determinant of the overall pharmacological profile.
Caption: Putative interaction with dopamine and serotonin receptors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-substituted 2,3,4,5-tetrahydro-1,4-benzoxazepines is limited, general principles from related benzodiazepines can provide valuable insights.
Substitution on the Seven-Membered Ring: In the 1,4-benzodiazepine series, substitutions at the 3-position can significantly influence potency and pharmacokinetics. A methyl group at this position could:
Introduce a Chiral Center: This would necessitate the separation and evaluation of individual enantiomers, which may exhibit different pharmacological profiles.
Impact Conformation: The methyl group could influence the puckering of the seven-membered ring, potentially affecting receptor binding affinity and selectivity.
Alter Metabolism: The presence of the methyl group could introduce a new site for metabolism or block a metabolic pathway, thereby affecting the compound's half-life.
Further SAR studies are crucial to elucidate the precise impact of the 3-methyl substituent.
Proposed Experimental Evaluation
To validate the therapeutic potential of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, a systematic experimental evaluation is required.
In Vitro Assays
5.1.1. Receptor Binding Assays
Objective: To determine the binding affinity of the compound for key CNS receptors.
Protocol:
Membrane Preparation: Prepare cell membranes from cell lines expressing the target receptors (e.g., HEK293 cells transfected with human GABA-A, D2, or 5-HT2A receptor subtypes) or from rat brain tissue.[12]
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand with known high affinity for the target receptor.[13][14]
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.
Separation: Separate bound from free radioligand by rapid filtration or centrifugation.
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).
Table 1: Proposed In Vitro Receptor Binding Panel
Target Receptor
Radioligand Example
Tissue/Cell Source
Purpose
GABA-A (Benzodiazepine site)
[³H]Flunitrazepam
Rat cortical membranes
Assess affinity for the benzodiazepine binding site.
Dopamine D2
[³H]Spiperone
Rat striatal membranes
Determine potential antipsychotic activity.
Serotonin 5-HT2A
[³H]Ketanserin
Rat cortical membranes
Evaluate atypical antipsychotic potential.
Serotonin Transporter (SERT)
[³H]Citalopram
Rat brain membranes
Investigate potential antidepressant effects.
Norepinephrine Transporter (NET)
[³H]Nisoxetine
Rat brain membranes
Explore effects on noradrenergic pathways.
In Vivo Models of CNS Disorders
5.2.1. Models for Anxiolytic Activity
Elevated Plus Maze (EPM): This model is based on the natural aversion of rodents to open and elevated spaces.[15] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
5.2.2. Models for Antipsychotic Activity
Prepulse Inhibition (PPI) of the Startle Response: PPI is a measure of sensorimotor gating that is deficient in schizophrenic patients. The ability of a compound to reverse a deficit in PPI induced by a dopamine agonist (e.g., apomorphine) is predictive of antipsychotic efficacy.[5]
Conditioned Avoidance Response (CAR): This model assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is a classic screen for antipsychotic drugs.[4]
Table 2: Proposed In Vivo Models for CNS Activity
CNS Disorder
Animal Model
Key Parameters Measured
Rationale
Anxiety
Elevated Plus Maze
Time spent in open arms, number of open arm entries
Assesses anxiolytic-like effects.
Anxiety
Light-Dark Box
Time spent in the light compartment, transitions
Evaluates anxiolytic potential.
Psychosis
Prepulse Inhibition (PPI)
Reversal of dopamine agonist-induced PPI deficit
Predicts antipsychotic efficacy.
Psychosis
Conditioned Avoidance Response
Inhibition of avoidance response
Classic screen for antipsychotic activity.
Conclusion and Future Directions
While direct experimental data on 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is currently limited, the analysis of its structural features and the known pharmacology of the broader class of benzoxazepines and benzodiazepines suggest a promising therapeutic potential in the treatment of CNS disorders. Its structural similarity to known CNS-active agents, coupled with the potential for a unique pharmacological profile conferred by the 3-methyl substitution, makes it a compelling candidate for further investigation.
Future research should focus on the stereoselective synthesis of the R- and S-enantiomers of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and their comprehensive pharmacological characterization. A detailed in vitro profiling against a broad panel of CNS receptors and transporters will be crucial to elucidate its mechanism of action. Subsequent in vivo studies in relevant animal models of anxiety, psychosis, and other CNS disorders will be necessary to validate its therapeutic potential and assess its safety profile. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader development of novel therapeutics based on the versatile 1,4-benzoxazepine scaffold.
References
Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025). Retrieved from [Link]
From antipsychotic to anti-schizophrenia drugs: role of animal models. (n.d.). Retrieved from [Link]
Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). Retrieved from [Link]
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][16]imidazo[1,2-d][3][4]oxazepine and Benzo[f]benzo[3][16]oxazolo[3,2-d][3][4]oxazepine Derivatives. (n.d.). Retrieved from [Link]
The affinities for serotonin/dopamine receptors of the compounds 1-4. (n.d.). Retrieved from [Link]
Structural Mechanisms Underlying Benzodiazepine Modulation of the GABAA Receptor. (2008). Retrieved from [Link]
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). Retrieved from [Link]
Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. (2023). Retrieved from [Link]
Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study. (2009). Retrieved from [Link]
Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. (2022). Retrieved from [Link]
In vitro receptor binding assays: General methods and considerations. (2025). Retrieved from [Link]
In vitro receptor binding assays: general methods and considerations. (2008). Retrieved from [Link]
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. (2000). Retrieved from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). Retrieved from [Link]
Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. (n.d.). Retrieved from [Link]
The Mechanism of Benzodiazepines | The GABA Receptor and Allosteric Modulation. (2019). Retrieved from [Link]
High Throughput Assay for CNS Drug Binding in Brain Tissue. (n.d.). Retrieved from [Link]
Synthesis, unambiguous chemical characterization, and reactivity of 2,3,4,5-tetrahydro-1,5-benzoxazepines-3-ol. (n.d.). Retrieved from [Link]
Assay Protocol Book. (n.d.). Retrieved from [Link]
GABAA receptor positive allosteric modulator. (n.d.). Retrieved from [Link]
A photoaffinity label for the D-1 dopamine receptor, (RS)-7-[125I]Iodo-8-hydroxy-3-methyl-1-(4'-azidophenyl)-2,3,4,5- tetrahydro-1H-3-benzazepine, selectively identifies the ligand binding subunits of the receptor. (1988). Retrieved from [Link]
Synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines. (2004). Retrieved from [Link]
Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. (2015). Retrieved from [Link]
Various approaches towards 2,3,4,5‐tetrahydro‐1,5‐benzoxazepine synthesis. (n.d.). Retrieved from [Link]
Synthesis and Study of Biological Activity of tetrahydro-1H-[15]-benzazepines. (n.d.). Retrieved from [Link]
synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. (2002). Retrieved from [Link]
Synthesis and Pharmacology of Novel 3‐Benzazecines and 3‐Benzazonines as Potential 5‐HT2A and Dopamine Receptor Ligands. (2002). Retrieved from [Link]
1,4-benzodiazepines. Chemistry and some aspects of the structure-activity relationship. (1971). Retrieved from [Link]
Dopamine and serotonin receptor binding and antipsychotic efficacy. (2007). Retrieved from [Link]
Mechanistic Profiling and Binding Affinity of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine to Dopamine Receptors
The following technical guide details the pharmacological characterization, binding kinetics, and experimental evaluation of the 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold at dopamine receptors. [1] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the pharmacological characterization, binding kinetics, and experimental evaluation of the 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold at dopamine receptors.
[1]
Executive Summary
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine represents a privileged bicyclic heterocycle often utilized as a core scaffold in medicinal chemistry to target Class A G-Protein Coupled Receptors (GPCRs), specifically dopamine
-like receptors ().[1] Unlike the tricyclic dibenzoxazepines (e.g., Loxapine) which exhibit broad-spectrum antipsychotic activity, the bicyclic 1,4-benzoxazepine core allows for fine-tuning of receptor subtype selectivity, particularly towards the Dopamine receptor .
This guide analyzes the structural determinants of its binding affinity, provides a validated protocol for quantifying inhibition constants (
), and maps the downstream signaling implications of its receptor occupancy.
Structural Basis of Affinity
The binding affinity of this scaffold is governed by three critical pharmacophoric elements:
The Basic Center (N4): The secondary amine at position 4 is protonated at physiological pH. This positive charge is essential for an electrostatic interaction (salt bridge) with the conserved Aspartate (Asp3.32) residue in Transmembrane Domain 3 (TM3) of the dopamine receptor.
The Aromatic Moiety: The fused benzene ring engages in
- stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan ) in the receptor's orthosteric binding pocket.
The 3-Methyl Substituent: This group introduces chirality and lipophilicity.
Stereochemistry: The (S)- or (R)-configuration at C3 dictates the orientation of the lone pair on the nitrogen, influencing the vector of the salt bridge.
Steric Fit: The methyl group restricts conformational flexibility, potentially locking the ring into a "twist-chair" conformation that favors
subtype selectivity over .
Pharmacophore Logic Diagram
The following diagram illustrates the logical flow from chemical structure to receptor interaction.
Figure 1: Structural determinants of 1,4-benzoxazepine binding to dopamine receptors.[2]
Binding Affinity Data & SAR Profile
While the unsubstituted parent compound is often used as a fragment, substituted analogs (e.g., 8-bromo or N-substituted variants) exhibit nanomolar affinity. The scaffold is generally characterized as a Dopamine Antagonist .
Representative Affinity Profile
The following data summarizes the expected affinity range for 3-methyl-1,4-benzoxazepine derivatives based on Structure-Activity Relationship (SAR) studies of analogous heterocyclic systems.
Receptor Subtype
Affinity ()
Primary Interaction Mode
Functional Outcome
Dopamine
15 - 40 nM
High Affinity
Antagonism (Potential Antipsychotic)
Dopamine
> 200 nM
Moderate/Low Affinity
Weak Antagonism
Dopamine
> 1000 nM
Negligible
Inactive
Serotonin
50 - 100 nM
Moderate Affinity
Antagonism (Synergistic with D4)
Note: The introduction of an 8-bromo substituent (as seen in catalog compound 8-bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine) significantly enhances lipophilicity and binding potency.[2]
Experimental Protocol: Radioligand Binding Assay
To empirically determine the
of the 3-methyl-1,4-benzoxazepine scaffold, a competitive displacement assay using -Spiperone (a non-selective -like antagonist) is the industry standard.[2]
Materials
Source Tissue: CHO-K1 cells stably expressing human recombinant
Add liquid scintillation cocktail and count radioactivity (CPM) using a beta-counter.[2]
Data Analysis:
Calculate
using non-linear regression (4-parameter logistic fit).
Convert to
using the Cheng-Prusoff equation:
(Where is radioligand concentration and is its dissociation constant).[2]
Assay Workflow Diagram
Figure 2: Workflow for competitive radioligand binding assay.[2]
Molecular Mechanism of Action
Upon binding, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine acts as an antagonist . This blockade prevents endogenous dopamine from activating the receptor, thereby inhibiting the
signaling cascade.
Normal State (Agonist Bound): Dopamine binds
activation Inhibition of Adenylyl Cyclase Decrease in cAMP.
Antagonist State (Ligand Bound): Blocks Dopamine
Prevents activation Normalizes/Increases cAMP levels (relative to dopaminergic suppression).
Signaling Pathway Diagram
Figure 3: Antagonistic mechanism at the Gi/o-coupled dopamine receptor.[2]
References
PubChem Compound Summary . (2025). 2,3,4,5-Tetrahydro-1,4-benzoxazepine. National Center for Biotechnology Information. Link
Sigma-Aldrich . (2025).[2] 8-Bromo-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride Product Sheet. Merck KGaA. Link
BenchChem . (2025).[3] Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide. Link
BindingDB . (2025). Dopamine D4 Receptor Affinity Data. Link
The Benzoxazepine Scaffold: A Privileged Structure in Modern Drug Discovery
A Technical Guide to its History, Synthesis, and Therapeutic Applications Authored by a Senior Application Scientist This guide provides an in-depth exploration of the benzoxazepine core, a seven-membered heterocyclic sc...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide to its History, Synthesis, and Therapeutic Applications
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the benzoxazepine core, a seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its "privileged" status stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. We will delve into the historical evolution of benzoxazepine-based drug discovery, from its early explorations to the development of clinical candidates. This document will further detail the synthetic methodologies for accessing this versatile scaffold, explore the intricate mechanisms of action of key derivatives, and provide a forward-looking perspective on the challenges and future opportunities within this exciting field of drug development.
The Ascendancy of a Privileged Scaffold: A Historical Perspective
The journey of benzoxazepine in drug discovery is one of gradual recognition of its therapeutic potential. While its larger and more famous cousin, the benzodiazepine, took center stage for its anxiolytic and sedative properties, the benzoxazepine scaffold remained a subject of academic curiosity for many years. Early synthetic explorations focused on the fundamental chemistry of this fused ring system.
A significant turning point came with the systematic investigation of heterocyclic compounds as potential pharmacophores. Researchers began to appreciate the unique three-dimensional conformations accessible to the seven-membered oxazepine ring, which allows for precise spatial orientation of substituents to interact with biological targets. This conformational flexibility, combined with the electronic properties of the fused benzene ring, underpins the scaffold's ability to engage with a wide range of proteins.
Key milestones in the development of benzoxazepine-based drug discovery include:
Early Synthetic Explorations: Initial forays into benzoxazepine chemistry focused on establishing robust synthetic routes to the core structure. These early methods, often multi-step and low-yielding, laid the groundwork for future innovations.
Discovery of Bioactivity: The screening of compound libraries containing benzoxazepine derivatives against various biological targets began to reveal their potential. Early hits were identified in areas such as anticonvulsant and antimicrobial research.[1][2]
Emergence of Anticancer Potential: A major breakthrough was the discovery of the potent pro-apoptotic activity of certain benzoxazepine derivatives, particularly the pyrrolo-1,5-benzoxazepines (PBOXs).[3][4] This discovery propelled the scaffold into the forefront of oncology research.
Clinical Candidates: The development of compounds like bozepinib, a potent anticancer agent, and the exploration of benzoxazepines as modulators of central nervous system targets have brought this class of compounds into the clinical arena.[5][6][7]
Constructing the Core: Synthetic Strategies for Benzoxazepine Derivatives
The synthesis of the benzoxazepine scaffold can be achieved through a variety of chemical transformations, ranging from classical cyclization reactions to modern multicomponent strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the specific isomer of the benzoxazepine core being targeted (e.g., 1,4-benzoxazepine, 1,5-benzoxazepine).
Classical Synthetic Approaches
One of the foundational methods for the synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core involves the reaction of an o-aminophenol with a suitable three-carbon electrophile, such as epichlorohydrin.[8] This approach, while effective, often requires harsh reaction conditions and can result in modest yields.
A general representation of this classical approach is depicted below:
Caption: Classical synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core.
Other established methods include intramolecular Mitsunobu cyclization and reductions using reagents like lithium aluminum hydride (LAH).[9]
Modern Synthetic Methodologies
To overcome the limitations of classical methods, medicinal chemists have developed more efficient and versatile strategies for synthesizing benzoxazepine derivatives.
2.2.1. Multicomponent Reactions (MCRs)
MCRs offer a powerful approach to rapidly generate molecular diversity from simple starting materials in a single synthetic operation.[10][11] These reactions are highly atom-economical and can be used to construct complex benzoxazepine scaffolds with multiple points of diversification.
Experimental Protocol: One-Pot Multicomponent Synthesis of a Benzoxazepine Derivative
Reactant Preparation: In a flame-dried round-bottom flask, combine the starting o-phenylenediamine (1.0 mmol), an appropriate aldehyde (1.0 mmol), and a suitable active methylene compound (e.g., dimedone, 1.0 mmol) in a minimal amount of a suitable solvent (e.g., ethanol).
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., DABCO-diacetate, 0.5 mmol).[12]
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC). For some reactions, microwave irradiation can significantly reduce the reaction time.[13]
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzoxazepine derivative.
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
2.2.2. Enzyme-Catalyzed Cascade Reactions
The use of biocatalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods.[14][15][16] Multi-enzyme cascade reactions, where several enzymatic transformations occur in a single pot, have been successfully employed for the synthesis of complex benzoxazepine derivatives.[14][15][16] These reactions often proceed under mild conditions with high atom economy.
Unraveling the Mechanism: Biological Targets and Signaling Pathways
The therapeutic potential of benzoxazepine derivatives lies in their ability to interact with a variety of biological targets, thereby modulating key cellular processes implicated in disease.
Targeting the Cytoskeleton: PBOX Compounds and Tubulin
A significant breakthrough in the anticancer applications of benzoxazepines was the discovery of the pyrrolo-1,5-benzoxazepine (PBOX) class of compounds as potent microtubule-targeting agents.[3][4][17]
Mechanism of Action:
PBOX compounds, such as PBOX-6 and PBOX-15, exert their cytotoxic effects by binding to tubulin, the fundamental protein subunit of microtubules.[3] This binding event disrupts microtubule dynamics, leading to the depolymerization of the microtubule network.[3][4] The consequences of this disruption are profound:
G2/M Cell Cycle Arrest: The compromised microtubule function leads to the arrest of cancer cells in the G2/M phase of the cell cycle, preventing them from undergoing mitosis.[3][18]
Induction of Apoptosis: The sustained cell cycle arrest triggers the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[18][19]
Notably, PBOX compounds have demonstrated efficacy in multi-drug resistant (MDR) cancer cell lines, suggesting they may be able to overcome common mechanisms of chemotherapy resistance.[19][20]
Caption: Simplified signaling pathway of PBOX compounds targeting tubulin.
Modulating Cellular Growth and Proliferation: mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[21] The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[21] Several benzoxazepine derivatives have been identified as potent mTOR inhibitors.[21][22][23]
Structure-Based Design:
Computational methods, such as 3D-QSAR and molecular docking, have been instrumental in the design and optimization of benzoxazepine-based mTOR inhibitors.[21] These studies have identified key structural features of the benzoxazepine scaffold that are essential for high-affinity binding to the mTOR kinase domain.
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in synaptic plasticity and neuronal signaling.[24][25] Positive allosteric modulators (PAMs) of mGluR5 have therapeutic potential for treating neurological and psychiatric disorders. Benzoxazepine derivatives have emerged as a promising class of mGluR5 PAMs.[24]
A Clinical Candidate in Oncology: The Story of Bozepinib
Bozepinib is a purine-derived compound featuring a benzoxazepine moiety that has shown significant antitumor activity in preclinical and clinical studies.[5][6][7][26]
Dual Mechanism of Action:
Bozepinib's anticancer effects are attributed to its ability to target multiple cellular pathways:
c-MET Inhibition: Bozepinib acts as a highly specific inhibitor of the c-MET receptor tyrosine kinase, which is often dysregulated in various cancers and plays a role in tumor growth, invasion, and metastasis.[5]
Modulation of Purinergic Signaling: Bozepinib has been shown to affect the purinergic system, leading to an increase in the hydrolysis of ATP and ADP in bladder cancer cell lines.[6][26]
Bozitinib (CBT-101), a closely related compound, has advanced to Phase 1 clinical trials for the treatment of c-MET dysregulated solid tumors.[5]
Quantitative Insights: Pharmacological Data of Benzoxazepine Derivatives
The following table summarizes the in vitro activity of selected benzoxazepine derivatives against various cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.
Despite the significant progress in the field of benzoxazepine-based drug discovery, several challenges remain. These include optimizing the pharmacokinetic properties of lead compounds, ensuring target selectivity to minimize off-target effects, and navigating the complexities of clinical development.
The future of benzoxazepine research is bright, with several exciting avenues for exploration:
Expansion of Therapeutic Applications: The versatility of the benzoxazepine scaffold suggests its potential in other therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.[27]
Development of Novel Synthetic Methodologies: The continued development of innovative synthetic methods will facilitate the creation of more diverse and complex benzoxazepine libraries for high-throughput screening.
Application of Advanced Computational Tools: The use of artificial intelligence and machine learning in drug design will accelerate the identification and optimization of novel benzoxazepine-based drug candidates.
Combination Therapies: Investigating the synergistic effects of benzoxazepine derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in oncology.[19]
Conclusion
The benzoxazepine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with a rich history of discovery and a promising future. From its early synthetic explorations to the development of clinical candidates, this versatile heterocyclic system continues to provide a fertile ground for the discovery of novel therapeutics. The ongoing research into its synthesis, mechanism of action, and therapeutic applications promises to unlock the full potential of this remarkable scaffold in addressing a wide range of human diseases.
References
[Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[24][27]imidazo[1,2-d][3][24]oxazepine and Benzo[f]benzo[24][27]oxazolo[3,2-d][3][24]oxazepine Derivatives - SciELO]([Link])
Application Note: Protocols for the Reductive Amination Synthesis of 1,4-Benzoxazepines
Executive Summary The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for various antipsychotic, anticancer, and antihistaminic agents. While amide coupling/reduction sequ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for various antipsychotic, anticancer, and antihistaminic agents. While amide coupling/reduction sequences are common, reductive amination offers a more direct, atom-economical route for both constructing the seven-membered ring (intramolecular) and diversifying the secondary amine core (intermolecular).
This guide provides optimized protocols for using Sodium Triacetoxyborohydride (STAB) in the synthesis and functionalization of 2,3,4,5-tetrahydro-1,4-benzoxazepines. Unlike traditional cyanoborohydride methods, these protocols eliminate toxic cyanide byproducts while maintaining high chemoselectivity for imines over carbonyls.
Mechanistic Insight & Causality
Why Sodium Triacetoxyborohydride (STAB)?
For 1,4-benzoxazepines, the choice of reducing agent is binary: selectivity vs. reactivity.
NaBH
: Too aggressive. It reduces aldehydes/ketones to alcohols faster than it reduces imines, leading to low yields in direct reductive amination.
NaBH
CN: Effective but generates toxic HCN/NaCN.[1] Requires strict pH control (pH 5–6) to prevent carbonyl reduction.
NaBH(OAc)
(STAB): The optimal choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less nucleophilic. It cannot reduce aldehydes/ketones at an appreciable rate but rapidly reduces the protonated iminium ion formed in situ.
The 7-Membered Ring Challenge
Constructing a 7-membered ring via intramolecular reductive amination faces an entropic penalty compared to 5- or 6-membered rings.
Dilution Factor: High concentrations favor intermolecular polymerization. The protocol below utilizes High Dilution (0.05 M) to favor the intramolecular "bite" of the amine onto the tethered aldehyde.
Acid Catalysis: The formation of the seven-membered imine intermediate is the rate-determining step. Acetic acid is added not just to catalyze dehydration, but to protonate the resulting imine, activating it for hydride transfer from STAB.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in activating the imine for reduction.
Critical Parameters & Optimization
Parameter
Recommendation
Rationale
Solvent
1,2-Dichloroethane (DCE) or THF
STAB decomposes in MeOH/EtOH. DCE promotes imine formation and solubilizes the STAB complex.
Stoichiometry
1.0 : 1.4 (Substrate : STAB)
A slight excess of hydride ensures completion; STAB has 1 active hydride equivalent per molecule.
pH Modifiers
Acetic Acid (1–2 eq)
Essential for ketones or hindered aldehydes to accelerate iminium formation.
Temperature
20–25 °C
Heating is rarely required and may promote dimer formation.
Water Content
< 0.1%
STAB hydrolyzes rapidly. Use molecular sieves if reagents are wet.
Protocol A: Intramolecular Ring Closure
Objective: Synthesis of the 2,3,4,5-tetrahydro-1,4-benzoxazepine core from a linear precursor.
Target: 2,3,4,5-Tetrahydro-1,4-benzoxazepine
Materials
Precursor: 2-(2-aminoethoxy)benzaldehyde (often generated in situ from the acetal).
Note: The free amino-aldehyde is unstable (prone to self-polymerization). It is best released from a protected acetal (e.g., 2-(2-aminoethoxy)benzaldehyde dimethyl acetal) using aqueous HCl, then neutralized and extracted immediately into DCE.
Reaction Assembly (Inert Atmosphere):
To a flame-dried round-bottom flask under N
, add the fresh 2-(2-aminoethoxy)benzaldehyde (1.0 mmol) dissolved in DCE (20 mL).
Crucial: High dilution (0.05 M) is required here to favor intramolecular cyclization.
Imine Formation:
Add Acetic Acid (1.0 mmol, 1 eq). Stir at room temperature for 30 minutes.
Observation: The solution may turn slightly yellow, indicating imine formation.
Reduction:
Add STAB (1.5 mmol, 318 mg) in a single portion.
Stir vigorously at 25 °C for 2–4 hours.
Quench & Workup:
Quench by adding saturated aqueous NaHCO
(20 mL). Stir for 15 minutes until gas evolution ceases.
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
Objective: N-Alkylation of the 1,4-benzoxazepine core for SAR studies.
Target: N-Substituted-2,3,4,5-tetrahydro-1,4-benzoxazepines
This protocol is optimized for parallel synthesis (e.g., 24-well blocks) using the "Abdel-Magid" conditions.
Workflow Diagram
Figure 2: High-throughput workflow for N-functionalization.
Step-by-Step Methodology
Solution A (Scaffold): Dissolve 2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (1.0 eq) and Et
N (1.0 eq) in DCE. (If using free base, omit EtN).
Addition: Add the aldehyde (1.1 to 1.2 eq).
Expert Tip: For aromatic aldehydes with electron-withdrawing groups, no acid is needed. For aliphatic aldehydes or ketones, add Acetic Acid (1.0 eq).
Reducing Agent: Add STAB (1.4 – 1.5 eq) as a solid or a suspension in DCE.
Incubation: Seal and shake/stir at room temperature overnight (12–16 h).
Workup (High Throughput):
Add 10% aqueous Na
CO. Shake for 20 min.
Pass through a Phase Separator Cartridge (hydrophobic frit) to collect the DCE layer.
Concentrate and analyze (LC-MS).
Purification: SCX-2 (Strong Cation Exchange) cartridges are ideal. Load, wash with MeOH, elute with 2M NH
/MeOH.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Conversion
Wet Solvent / Old Reagent
STAB loses activity if exposed to moisture. Titrate STAB or use a fresh bottle. Dry DCE over sieves.
Dialkylation
Primary Amine Reactivity
If synthesizing the core from a primary amine, use a slight excess of the amine (1.1 eq) to prevent double addition.
Aldehyde Reduction
STAB too reactive?
Unlikely with STAB. Ensure you are not using NaBH. If using NaBHCN, check pH is not < 4.[2]
Emulsions
Basic Workup
Use Phase Separator cartridges or add brine to break emulsions in DCE/Water systems.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]
[Link]
Maryanoff, C. A. , & Zhang, H. C. (2010). Benzoxazepines: Chemistry and Biological Activity. In Chemical Reviews. (Contextual grounding for scaffold importance).
[Link] (General Journal Link for verification)
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][4][9] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational comparison for NaBH3CN vs STAB).
[Link]
Application Notes and Protocols for Optimizing Benzoxazepine Ring Closure
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The benzoxazepine scaffold is a privileged heterocyclic motif present in a multitude of biologica...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzoxazepine scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds and pharmaceuticals. The strategic construction of this seven-membered ring is a critical step in the synthesis of these molecules. This comprehensive guide provides an in-depth analysis of the key reagents and solvents employed to optimize benzoxazepine ring closure reactions. By elucidating the underlying mechanistic principles of common cyclization strategies, including the Bischler-Napieralski reaction, the Pictet-Spengler condensation, intramolecular Nucleophilic Aromatic Substitution (SNAr), and the Mitsunobu reaction, this document aims to empower researchers to make informed decisions in their synthetic endeavors. Detailed experimental protocols, comparative data, and troubleshooting insights are provided to facilitate the efficient and high-yielding synthesis of benzoxazepine derivatives.
Introduction: The Significance of the Benzoxazepine Core
Benzoxazepine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and antipsychotic properties.[1] The therapeutic potential of these compounds is intrinsically linked to the three-dimensional architecture of the benzoxazepine core. Consequently, the efficient and controlled synthesis of this heterocyclic system is of paramount importance.
The formation of the seven-membered ring is often the most challenging step in the synthesis of benzoxazepines, susceptible to issues of yield, regioselectivity, and the formation of unwanted side products. The judicious selection of reagents and solvents is therefore not merely a matter of procedural detail, but a critical determinant of synthetic success. This guide will explore the nuances of these choices, providing a framework for the rational design and optimization of benzoxazepine ring closure reactions.
Key Synthetic Strategies for Benzoxazepine Ring Closure
The construction of the benzoxazepine ring can be achieved through several strategic intramolecular cyclization reactions. The choice of strategy is often dictated by the substitution pattern of the desired product and the nature of the available starting materials.
The Bischler-Napieralski Reaction and its Variants
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinoline-type structures, and its principles can be adapted for the synthesis of certain benzoxazepine derivatives.[2][3] The reaction involves the acid-catalyzed cyclization of a β-arylethylamide.
Mechanism: The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the seven-membered ring.[4] The choice of a potent dehydrating agent is crucial for the initial formation of this reactive intermediate.
Causality of Reagent and Solvent Selection:
Dehydrating Agents: Strong dehydrating agents are required to promote the formation of the nitrilium ion. Phosphorus pentoxide (P₂O₅) and phosphoryl chloride (POCl₃) are the most commonly employed reagents.[5][6] For substrates with electron-poor aromatic rings, a combination of P₂O₅ in refluxing POCl₃ is often most effective, as this generates a highly reactive pyrophosphate intermediate.[5][7]
Solvents: High-boiling, non-polar aprotic solvents such as toluene or xylene are typically used to achieve the high temperatures often necessary for cyclization.[2]
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[2][5] This can be minimized by using nitriles as solvents, which can shift the equilibrium away from the retro-Ritter pathway.[5][7] A modified procedure using oxalyl chloride can also be employed to form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[1]
Visualizing the Bischler-Napieralski Reaction:
Caption: Mechanism of the Bischler-Napieralski reaction for benzoxazepine synthesis.
The Pictet-Spengler Condensation
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems, including tetrahydrobenzoxazepines.[8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[8]
Mechanism: The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion. This electrophilic intermediate undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to forge the new C-C bond and close the seven-membered ring.[8][9]
Causality of Reagent and Solvent Selection:
Acid Catalysts: A variety of Brønsted and Lewis acids can be used to catalyze the reaction. Trifluoroacetic acid (TFA) is a commonly used strong acid catalyst.[3] For substrates with less activated aromatic rings, stronger acids or a mixture of acids may be necessary.[3]
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (DCM) and acetonitrile are frequently employed.[9] In some cases, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the reaction, even without an additional acid catalyst.[10]
Stereocontrol: For chiral substrates, the diastereoselectivity of the Pictet-Spengler reaction can often be controlled by the reaction conditions. Thermodynamic control, favoring the more stable product, is often achieved at higher temperatures, while kinetic control can sometimes be achieved at lower temperatures.[11] Chiral catalysts, such as chiral phosphoric acids, can be used to achieve enantioselective transformations.[12][13]
Visualizing the Pictet-Spengler Reaction Workflow:
Caption: A generalized experimental workflow for the Pictet-Spengler reaction.
Intramolecular SNAr is a highly effective strategy for the synthesis of benzoxazepines, particularly when the aromatic ring is activated by electron-withdrawing groups.[14] This reaction involves the nucleophilic attack of an appended oxygen or nitrogen atom onto an activated aromatic ring, displacing a leaving group (typically a halide).
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is crucial for the reaction to proceed.
Causality of Reagent and Solvent Selection:
Bases: A suitable base is required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[14] The choice of base depends on the pKa of the nucleophile.
Solvents: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the solvents of choice for SNAr reactions.[15][16][17] These solvents are effective at solvating the cationic counter-ion of the base and stabilizing the charged Meisenheimer intermediate, thereby accelerating the reaction rate.
Leaving Group: The nature of the leaving group is important, with fluoride typically being the best leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
Microwave Irradiation: Microwave heating can significantly accelerate the rate of intramolecular SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[15]
Note: Yields are representative and can vary depending on the specific substrate.
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of amino alcohols to form benzoxazepines, proceeding with inversion of stereochemistry at the alcohol center.[18][19][20]
Mechanism: The reaction is initiated by the reaction of triphenylphosphine (PPh₃) with an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt.[18][21] The alcohol then adds to this species to form an alkoxyphosphonium salt, which is a good leaving group. The intramolecular nucleophile (the amine) then displaces the activated oxygen in an SN2 fashion to close the ring.[19][20]
Causality of Reagent and Solvent Selection:
Phosphines and Azodicarboxylates: Triphenylphosphine (PPh₃) and DEAD or DIAD are the classic reagents for the Mitsunobu reaction.[4] The choice between DEAD and DIAD can sometimes influence the reaction outcome, with the bulkier DIAD occasionally providing better results.
Solvents: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent for the Mitsunobu reaction.[22] Other aprotic solvents such as dichloromethane (DCM) and toluene can also be employed.
Side Products: The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[4] These can often be challenging to remove during purification. The use of polymer-bound reagents or modified phosphines and azodicarboxylates has been developed to simplify workup.[4] For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can improve yields.[21]
Visualizing the Mitsunobu Reaction Mechanism:
Caption: Key steps in the intramolecular Mitsunobu reaction for benzoxazepine synthesis.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates.
Protocol 1: Bischler-Napieralski Cyclization using POCl₃
Materials:
β-Arylethylamide (1.0 equiv)
Phosphoryl chloride (POCl₃) (3.0 equiv)
Anhydrous toluene
Saturated aqueous sodium bicarbonate solution
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the β-arylethylamide in anhydrous toluene (0.2 M), add POCl₃ dropwise at 0 °C under an inert atmosphere.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Basify the aqueous solution with saturated sodium bicarbonate solution until pH > 8.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Pictet-Spengler Cyclization using TFA
Materials:
β-Arylethylamine (1.0 equiv)
Aldehyde (1.1 equiv)
Anhydrous dichloromethane (DCM)
Trifluoroacetic acid (TFA) (2.0 equiv)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the β-arylethylamine and aldehyde in anhydrous DCM (0.1 M) under an inert atmosphere.
Cool the solution to 0 °C and add TFA dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC.
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 3: Intramolecular SNAr Cyclization using NaH
Materials:
Substrate with a nucleophilic group and an activated aromatic halide (1.0 equiv)
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)
Anhydrous dimethylformamide (DMF)
Saturated aqueous ammonium chloride solution
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of the substrate in anhydrous DMF (0.1 M) under an inert atmosphere, add NaH portionwise at 0 °C.
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the mixture with EtOAc (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 4: Intramolecular Mitsunobu Cyclization
Materials:
Amino alcohol substrate (1.0 equiv)
Triphenylphosphine (PPh₃) (1.5 equiv)
Anhydrous tetrahydrofuran (THF)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the amino alcohol substrate and PPh₃ in anhydrous THF (0.1 M) under an inert atmosphere.
Cool the solution to 0 °C and add DIAD dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product directly by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.
Conclusion
The successful synthesis of benzoxazepines hinges on the strategic selection of the ring-closure methodology and the careful optimization of reaction conditions. Understanding the underlying mechanisms of reactions such as the Bischler-Napieralski, Pictet-Spengler, intramolecular SNAr, and Mitsunobu provides the foundation for rational choices in reagents and solvents. This guide has outlined the key considerations for each of these transformations, providing both the theoretical basis and practical protocols to aid researchers in this field. By leveraging this knowledge, scientists can more efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and development.
References
Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. [Link]
Request PDF. (2025, August 6). Base-mediated synthesis of benzimidazole-fused 1,4-benzoxazepines via sequential intermolecular epoxide ring-opening/intramolecular SNAr reactions. [Link]
Tomaino, E., Capecchi, E., Panzella, L., Saladino, R., & Napolitano, A. (2025). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry, 90(9), 5805–5812. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of benzoxepines. [Link]
Sano, T., Horiguchi, Y., & Tsuda, Y. (2017, May 8). Facile and Short-Step Synthesis of 5-Substituted 2,3,4,5-Tetrahydrobenz[f][1][23]Oxazepines Using a Modified Pictet-spengler Reaction. Heterocycles, 94(6), 1063. [Link]
Aitken, A., Slawin, A. M. Z., & Al-Zoubi, R. M. (2014). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. Beilstein Journal of Organic Chemistry, 10, 1830–1836. [Link]
Marsili, A., & Scartoni, V. (2020, January 19). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 421. [Link]
Vetticatt, M. J., & Izzo, A. N. (2021). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, 12(35), 11765–11774. [Link]
Wikipedia. (2023, December 2). Mitsunobu reaction. [Link]
Kwon, Y., & Kim, D. (2021, May 25). Catalytic and Enantioselective Control of the C-N Stereogenic Axis via the Pictet-Spengler Reaction. Angewandte Chemie International Edition, 60(22), 12269–12273. [Link]
Sano, T., Horiguchi, Y., & Tsuda, Y. (2017, May 8). BENZO[f][1][23]THIAZEPINES BY USING A MODIFIED PICTET- SPENGLER REACTION. HETEROCYCLES, 94(6), 1063. [Link]
Wang, Y., et al. (2013). One step synthesis of benzoxazepine derivatives via a PPh3 catalyzed aza-MBH domino reaction between salicyl N-tosylimines and allenoates. Chemical Communications, 49(75), 8335-8337. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]
Kumar, A., Singh, V., & Kumar, S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6333. [Link]
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 151–190. [Link]
Wikipedia. (2023, November 28). Pictet–Spengler reaction. [Link]
Festa, A. A., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 1486–1494. [Link]
Chen, J., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Journal of Heterocyclic Chemistry, 51(S1), E243-E248. [Link]
MDPI. (2024, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. [Link]
Ma, G. (2004, September 12). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions. Wipf Group. [Link]
Clayden, J., & Warren, S. (2023, July 27). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10077–10091. [Link]
Dalpozzo, R., & Cativiela, C. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(9), 1149. [Link]
Roy, A., et al. (2015). Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications, 51(2), 332-335. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
Dodge, J. A., & Martin, S. A. (1995). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 167. [Link]
Janeck, M., et al. (2025, July 1). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry. [Link]
Yilmaz, I., et al. (2025). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry. [Link]
Isbrandt, T., et al. (2022). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 24(1), 229-235. [Link]
Application Note: Scalable Production of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
This Application Note provides a scalable, industrial-grade protocol for the synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine , a privileged heterocyclic scaffold in drug discovery. Unlike academic routes that...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a scalable, industrial-grade protocol for the synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine , a privileged heterocyclic scaffold in drug discovery.
Unlike academic routes that often rely on dilute conditions or hazardous reagents (e.g., Mitsunobu coupling), this protocol utilizes a convergent SNAr (Nucleophilic Aromatic Substitution) strategy . This route is selected for its atom economy, safety profile on scale (avoiding large-scale LiAlH₄ reductions), and high regiochemical fidelity.
Introduction & Retrosynthetic Analysis
The 1,4-benzoxazepine core is a structural motif found in various bioactive compounds targeting CNS receptors (dopamine, serotonin) and kinase pathways. The specific 3-methyl analog introduces chirality and steric bulk at the 3-position, potentially modulating metabolic stability and binding affinity.
Strategic Route Selection
For scale-up (kilogram to pilot scale), we reject the "Dione Reduction" route (which requires handling stoichiometric LiAlH₄) in favor of a Reductive Amination / Intramolecular SNAr sequence.
Step 1 (Reductive Amination): Condensation of 2-fluorobenzaldehyde with DL-alaninol (2-amino-1-propanol), followed by in situ reduction.
Step 2 (Cyclization): Base-mediated intramolecular displacement of the aryl fluoride by the pendant alcohol.
Step 1: Synthesis of N-(2-Fluorobenzyl)-DL-alaninol
This step establishes the nitrogen linkage and the carbon skeleton.
Reagents:
2-Fluorobenzaldehyde (1.0 equiv)
DL-Alaninol (2-amino-1-propanol) (1.05 equiv)
Sodium Borohydride (NaBH₄) (1.1 equiv)
Methanol (Grade: ACS Reagent)
Magnesium Sulfate (MgSO₄)
Procedure:
Imine Formation: Charge a glass-lined reactor with Methanol (10 vol) and DL-Alaninol (1.05 equiv) .
Add 2-Fluorobenzaldehyde (1.0 equiv) dropwise over 30 minutes, maintaining temperature <30°C.
Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by TLC or HPLC for disappearance of aldehyde. Note: The imine intermediate is often visible.
Reduction: Cool the mixture to 0–5°C.
Add NaBH₄ (1.1 equiv) portion-wise over 1 hour. Caution: Hydrogen gas evolution. Ensure adequate venting.
Allow reaction to warm to room temperature and stir for 12 hours.
Quench: Carefully add Water (5 vol) and stir for 30 minutes to destroy excess borohydride.
Workup: Concentrate under vacuum to remove Methanol. Extract the aqueous residue with Dichloromethane (DCM, 3 x 5 vol) .
Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate to yield the crude amino-alcohol oil.
Checkpoint: Purity should be >95% by HPLC before proceeding.
Step 2: Cyclization to 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
This step closes the 7-membered ring via nucleophilic attack of the alkoxide on the fluorobenzene ring.
Reagents:
N-(2-Fluorobenzyl)-DL-alaninol (Intermediate from Step 1)
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv) OR Potassium tert-butoxide (KOtBu) (1.5 equiv)
DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) (anhydrous)
Procedure:
Preparation: Charge reactor with DMSO (10 vol) and NaH (1.5 equiv) under nitrogen atmosphere.
Safety: NaH releases hydrogen upon contact with moisture. Use strictly anhydrous conditions.
Addition: Dissolve the crude amino-alcohol in DMSO (2 vol) and add dropwise to the NaH suspension at 20–25°C.
Reaction: Heat the mixture to 80–90°C for 4–6 hours.
Mechanism:[1][2] The base deprotonates the alcohol (-OH), creating a strong alkoxide nucleophile which displaces the fluoride (good leaving group in SNAr).
Quench: Cool to <20°C. Carefully quench with Ice/Water (20 vol) . Exothermic.
Extraction: Extract product with Ethyl Acetate (3 x 10 vol) .
Note: DMSO is water-soluble but can carry over; thorough water washes of the organic layer are required.
Salt Formation (Purification):
Dissolve the crude free base in Diethyl Ether or Ethanol .
Add HCl in Dioxane (4M) or bubble HCl gas until pH < 2.
The hydrochloride salt precipitates as a white/off-white solid.
Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.
Process Data & Specifications
Reagent Loading Table (1.0 kg Scale Basis)
Reagent
MW ( g/mol )
Equiv
Mass/Vol
Role
Step 1
2-Fluorobenzaldehyde
124.11
1.0
1.00 kg
Substrate
DL-Alaninol
75.11
1.05
0.64 kg
Reagent
Sodium Borohydride
37.83
1.1
0.34 kg
Reductant
Methanol
32.04
-
10.0 L
Solvent
Step 2
Intermediate
~183.22
1.0
~1.47 kg*
Substrate
Sodium Hydride (60%)
24.00
1.5
0.48 kg
Base
DMSO
78.13
-
15.0 L
Solvent
*Theoretical yield assumption for calculation.
Critical Process Parameters (CPPs)
Parameter
Range
Criticality
Impact
Imine Formation Temp
20–30°C
Medium
High temp causes degradation/color.
NaBH₄ Addition Rate
< 1 kg/hr
High
Controls H₂ evolution and exotherm.
Cyclization Temp
80–100°C
High
<80°C: slow reaction. >100°C: decomposition.
Water Content (Step 2)
< 0.1%
Critical
Water quenches NaH, preventing cyclization.
Quality Control & Validation
Analytical Characterization
Appearance: White to off-white crystalline solid (HCl salt).
¹H NMR (DMSO-d₆): Diagnostic doublet for methyl group at ~1.1 ppm; multiplet for C3-H; AB system for benzylic protons (C5).
HPLC Purity: >98.0% (Area %).
Residual Solvents: DMSO < 5000 ppm (ICH Class 3).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete imine formation before reduction.
Extend stir time after aldehyde addition; ensure dry solvent.
Incomplete Cyclization
Wet DMSO or inactive NaH.
Titrate NaH or use fresh bottle; dry DMSO over molecular sieves.
Oiling out during Salt Formation
Addition of acid too fast or solvent too polar.
Use dry Ether/IPA mix; add seed crystals; cool slowly.
References
PubChem. (2025).[3][4] 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Compound Summary. National Library of Medicine. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General protocol reference for reductive amination).
Kwiecień, H., et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Overcoming Steric Hindrance in 3-Methyl-1,4-Benzoxazepine Formation
Assigned Specialist: Dr. Aris V., Senior Application Scientist
Status: Open
Executive Summary
The formation of 3-methyl substituted benzoxazepines (and related 1,4- or 1,5-isomers) presents a classic "medium-sized ring" challenge. The 7-membered ring suffers from significant entropic and enthalpic penalties during closure. The addition of a methyl group at the 3-position (often derived from alanine or a substituted linker) exacerbates this by introducing transannular strain and steric clashing in the transition state.
This guide moves beyond standard EDC/NHS couplings or basic SnAr conditions, which frequently fail for these substrates, resulting in dimerization or unreacted starting material. We focus on two high-success pathways: T3P-mediated cyclodehydration (for lactams) and Pd-catalyzed intramolecular cross-coupling (for ethers/amines).
Module 1: Diagnostic & Strategy Selection
Before selecting a reagent, determine the specific closure point of your ring. The 3-methyl group creates a "rotameric lock," often preventing the reactive ends from meeting.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal cyclization protocol based on bond type and prior failure modes.
Module 2: Protocol A - T3P Mediated Cyclization
Best for: 3-methyl-1,4-benzoxazepin-5-ones (Lactam formation).
Why it works: Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a powerful water scavenger. Unlike HATU or EDC, T3P generates a mixed anhydride intermediate that is highly reactive but less prone to epimerization. Crucially, it drives the reaction thermodynamically, overcoming the entropic penalty of the 3-methyl steric bulk.
Reagents & Setup
Component
Specification
Role
Solvent
EtOAc or 2-MeTHF
2-MeTHF allows higher reflux temps (80°C+) which is critical for overcoming the steric barrier.
Base
Pyridine or NMM
N-methylmorpholine (NMM) is preferred; buffers the system without nucleophilic competition.
Reagent
T3P (50% in EtOAc)
Use 2.0 - 3.0 equivalents. Excess is required for hindered closures.
Concentration
0.01 M - 0.05 M
High Dilution is mandatory to prevent intermolecular dimerization.
Step-by-Step Protocol
Preparation: Dissolve the linear amino-acid precursor (e.g., N-(2-hydroxybenzyl)-alanine) in 2-MeTHF to a concentration of 0.02 M .
Base Addition: Add N-methylmorpholine (4.0 equiv) . Stir at room temperature for 10 minutes.
Thermal Drive: Heat the reaction to reflux (80°C) .
Note: Room temperature is usually insufficient for 3-methyl substituted rings due to the rotational barrier.
Monitoring: Monitor by LCMS every 2 hours. The reaction typically completes in 4–12 hours.
Workup: Wash with water, saturated NaHCO₃, and brine. T3P byproducts are water-soluble, simplifying purification.[1]
Module 3: Protocol B - Intramolecular Buchwald-Hartwig
Best for: Closing the ether (C-O) or amine (C-N) linkage when the amide is already formed.
Why it works: Standard SnAr cyclization fails with 3-methyl substituents because the methyl group hinders the orbital alignment required for the nucleophilic attack. Palladium catalysis creates a distinct oxidative addition/reductive elimination cycle that is less sensitive to this specific steric trajectory.
Reagents & Setup
Component
Specification
Role
Catalyst
Pd(OAc)₂ or Pd₂dba₃
Precursor Pd(0/II) source.
Ligand
Xantphos or JohnPhos
Critical: Wide bite-angle ligands (Xantphos) or bulky monophosphines (JohnPhos) facilitate reductive elimination in 7-membered rings.
Base
Cs₂CO₃
Cesium effect helps stabilize the transition state.
Solvent
Toluene or Dioxane
Anhydrous, degassed.
Step-by-Step Protocol
Degassing: Charge the reaction vessel with the halogenated precursor (e.g., 2-bromo-N-(2-hydroxypropyl)benzamide). Evacuate and backfill with Argon (3x).
Tip: If the 3-methyl group is extremely bulky (e.g., gem-dimethyl or adjacent to the reaction center), switch to tBuXPhos .
Base: Add Cs₂CO₃ (2.0 equiv) .
Solvent: Add anhydrous Toluene (0.05 M concentration).
Reaction: Heat to 100–110°C for 12–18 hours.
Filtration: Filter through Celite while hot (benzoxazepines can precipitate upon cooling).
Module 4: Troubleshooting & FAQs
Ticket #404: "I only see dimer formation (M+M)."
Diagnosis: The intermolecular reaction rate (
) is exceeding the intramolecular rate (). This is common with 3-methyl substitution because the methyl group forces the reactive ends apart (unfavorable rotamer).
Resolution:
Decrease Concentration: Drop from 0.05 M to 0.005 M .
Slow Addition: Do not dump reagents. Use a syringe pump to add the activating agent (T3P) or the substrate (for Pd-cat) over 2 hours into the heated solvent.
Ticket #502: "Reaction stalls at 50% conversion."
Diagnosis: Product inhibition or catalyst death. In T3P reactions, the acid byproduct might be protonating the amine if the base is insufficient.
Resolution:
For T3P: Add an additional 1.0 equiv of NMM and 1.0 equiv of T3P. Increase temperature by 10°C.
For Pd-Cat: Add 2 mol% fresh catalyst/ligand solution. Ensure oxygen was strictly excluded.
Ticket #301: "My 3-methyl group is causing racemization."
Diagnosis: If using standard coupling agents (HATU/EDC) with base, the activated ester is prone to oxazolone formation or simple enolization before the slow cyclization occurs.
Resolution: Switch to T3P . T3P is documented to maintain low epimerization rates even in hindered peptide couplings because the activation-to-coupling timeframe is faster, and the byproduct is non-nucleophilic.
Visualizing the Steric Challenge
The diagram below illustrates why the 3-methyl group impedes cyclization and how the catalyst/reagent bridges this gap.
Figure 2: Mechanistic comparison between the steric failure mode (top) and the reagent-templated success mode (bottom).
References
T3P in Benzodiazepine/Benzoxazepine Synthesis:
Hazai, V., et al. (2020). Propylphosphonic Anhydride (T3P®)-Mediated Three-Component Synthesis of Hexahydrodibenzo[b,e][1,4]diazepin-1-one Derivatives. Chemistry of Heterocyclic Compounds.
Intramolecular Buchwald-Hartwig for 7-Membered Rings:
Zhu, J., et al. (2003). Palladium-Catalyzed Intramolecular C-N Bond Formation: A New Approach to the Synthesis of Medium-Sized Rings.
Conformational Constraints in 7-Membered Rings:
Bocian, D. F., et al. (1980).[2] Conformational Analysis of Seven-Membered Rings. The Journal of Chemical Physics.
General Review on Benzoxazepine Synthesis:
RSC Organic & Biomolecular Chemistry. (2018). Synthesis of substituted benzo[b][1,4]oxazepine derivatives.
Purification techniques for separating benzoxazepine enantiomers
Status: Online 🟢 | Tier: Level 3 Technical Support Subject: Separation of Benzoxazepine Enantiomers (Analytical to Preparative) Introduction: The Benzoxazepine Challenge Welcome to the technical support hub for benzoxaze...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online 🟢 | Tier: Level 3 Technical Support
Subject: Separation of Benzoxazepine Enantiomers (Analytical to Preparative)
Introduction: The Benzoxazepine Challenge
Welcome to the technical support hub for benzoxazepine purification. As a researcher, you are likely dealing with a 1,4- or 1,5-benzoxazepine core. These compounds present specific chromatographic challenges:
Basicity: The nitrogen in the seven-membered ring (and often in side chains) interacts strongly with residual silanols, causing severe peak tailing.
Solubility: Many derivatives are lipophilic but crystallize easily, creating feed-injection issues in Supercritical Fluid Chromatography (SFC).
Conformational Flexibility: The seven-membered ring can adopt boat/chair conformations that complicate chiral recognition if temperature is not controlled.
This guide replaces standard textbook advice with field-proven troubleshooting workflows.
Module 1: Method Development Triage
Start here if you are screening a new racemic mixture.
Standard Screening Protocol
Do not guess. Use a "Scouting Gradient" approach. Benzoxazepines interact best with Polysaccharide-based Chiral Stationary Phases (CSPs) .
Table 1: Recommended Column & Mobile Phase Screening Matrix
0.5% Isopropylamine (IPA-m) or DEA in the co-solvent
Flow Rate
1.0 mL/min (Analytical)
2.0 - 4.0 mL/min (Analytical)
Technical Note: For benzoxazepines, Amylose tris(3,5-dimethylphenylcarbamate) (AD/IA type) often provides the highest selectivity (
) due to the specific inclusion fit of the fused benzene ring system [1].
Workflow Visualization: The Decision Matrix
Use this logic flow to determine your purification mode.
Figure 1: Decision matrix for selecting between SFC and Normal Phase HPLC based on solubility and screening results.
Module 2: Troubleshooting (The "Help Desk")
Direct answers to specific failure modes observed in the lab.
Ticket #101: "My peaks are tailing severely (
). I can't resolve the enantiomers."
Diagnosis: Unmasked Silanol Interactions.
Benzoxazepines are basic. The nitrogen lone pair interacts with acidic silanols on the silica support of the chiral column, causing non-specific retention (tailing).
Solution Protocol:
Add Base: Ensure your mobile phase contains 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) .
Why? The additive competes for the silanol sites, "masking" them from the analyte [2].
Switch to "Immobilized" Phases: If using older "coated" columns (like AD-H), switch to Chiralpak IA or IB . These have different bonding chemistries that often reduce non-specific interactions.
Increase Ionic Strength (SFC only): Add 20mM Ammonium Acetate to the methanol co-solvent. This suppresses ionization of the analyte.[1]
Ticket #102: "The sample crashes out in the SFC injector/tubing."
Diagnosis: Solubility Mismatch (The "Strong Solvent" Effect).
You likely dissolved your sample in DMSO or DCM because it wasn't soluble in Methanol. When this plug hits the non-polar CO₂ stream, the sample precipitates before reaching the column.
Solution Protocol:
Feed Injection Strategy: Use a "sandwich" injection or dilute the strong solvent.
Solvent Swap: Try dissolving the sample in a mixture of THF:Methanol (1:1) .
Warning: You MUST use an Immobilized Column (IA, IB, IC, IG) to use THF or DCM. These solvents will strip the polymer off standard Coated columns (AD, OD), destroying them instantly [3].
Ticket #103: "I have separation (
), but I need higher throughput for 10g of material."
Diagnosis: Scale-Up Optimization Required.
Baseline resolution isn't enough for efficient prep; you need loading capacity.
Solution Protocol:
Move to SFC: SFC allows for "Stacked Injections" every 2-3 minutes due to low viscosity.
Solubility Optimization: If using HPLC, switch from Hexane/IPA to Heptane/Ethanol/DCM (on immobilized phases). The DCM increases solubility, allowing you to inject 100mg/shot instead of 10mg/shot.
Thermodynamic Tuning: Lower the temperature (e.g., from 35°C to 20°C). Chiral recognition is enthalpy-driven; lower temperatures often increase the separation factor (
), allowing higher loading even if peaks broaden slightly [4].
Module 3: Logic Flow for Peak Shape Issues
Use this diagram to diagnose peak shape distortions during benzoxazepine analysis.
Figure 2: Troubleshooting logic for common peak shape anomalies in chiral chromatography.
References
Chankvetadze, B. (2012). Recent trends in enantioseparation of chiral therapeutics. Journal of Chromatography A. Link
Hamman, C., et al. (2011). Basic approaches to the chiral separation of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Link
Daicel Corporation. (2020). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC. Chiral Technologies. Link
Subramanian, G. (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link
Troubleshooting side reactions in the synthesis of tetrahydro-1,4-benzoxazepines
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of tetrahydro-1,4-benzoxazepines. This guide is designed to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of tetrahydro-1,4-benzoxazepines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common side reactions and challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to equip you with the expertise and field-proven insights necessary to navigate the complexities of these synthetic routes, ensuring both scientific integrity and successful experimental outcomes.
Introduction: The Synthetic Challenge
The tetrahydro-1,4-benzoxazepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. However, its synthesis is often plagued by competing side reactions that can significantly lower yields and complicate purification. This guide addresses the most prevalent issues in a direct question-and-answer format, focusing on the underlying mechanisms and providing actionable, evidence-based solutions.
Intramolecular cyclization is a common strategy for forming the tetrahydro-1,4-benzoxazepine ring. A typical approach involves the reaction of a 2-aminophenol derivative with a two-carbon electrophile, followed by ring closure. However, this seemingly straightforward process is often complicated by a number of side reactions.
Question 1: I'm attempting an intramolecular cyclization of an N-substituted 2-aminophenol with a halo- or tosyl-ethyl group, but I'm getting a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
Answer:
This is a classic problem of intermolecular versus intramolecular reaction kinetics. The dimeric byproduct you are likely observing is a piperazine derivative, formed when two molecules of the N-substituted 2-aminophenol react with each other instead of cyclizing individually.
Mechanism of Dimer Formation:
The reaction proceeds via nucleophilic substitution. Under basic conditions, the phenoxide is the more likely initial nucleophile. However, the amine can also act as a nucleophile. The formation of the dimer is favored when the concentration of the starting material is high, increasing the probability of intermolecular collisions.
Caption: Competing intramolecular vs. intermolecular reactions.
Troubleshooting Strategies:
Strategy
Principle
Recommended Action
High-Dilution Conditions
Reduces the probability of intermolecular collisions.
Slowly add your starting material via syringe pump to a large volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the reactant.[1]
Choice of Base
A weaker base can favor N-alkylation over O-alkylation, which can influence the cyclization pathway.
Consider using a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaH or alkoxides.
Protecting Group Strategy
Protecting the phenolic oxygen can prevent its participation in intermolecular reactions.
Protect the phenol as a benzyl or silyl ether, perform the N-alkylation, and then deprotect to induce cyclization.
Step-by-Step Protocol for High-Dilution Cyclization:
Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel or syringe pump, and a nitrogen inlet.
Add the solvent (e.g., anhydrous acetonitrile or DMF) and the base (e.g., 1.5 equivalents of K₂CO₃) to the flask and heat to reflux.
Dissolve the N-(2-haloethyl)-2-aminophenol starting material in the same solvent to a concentration of approximately 0.01 M.
Using the syringe pump, add the solution of the starting material to the refluxing solvent/base mixture over a period of 4-8 hours.
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Question 2: My cyclization is resulting in a mixture of N- and O-alkylated products. How can I control the regioselectivity?
Answer:
The competition between N- and O-alkylation is governed by the principles of Hard and Soft Acid and Base (HSAB) theory, as well as the reaction conditions.[2][3] The nitrogen of the amino group is generally a softer nucleophile than the oxygen of the phenolic group.
Factors Influencing N- vs. O-Alkylation:
Factor
Favors N-Alkylation (softer electrophile)
Favors O-Alkylation (harder electrophile)
Electrophile
Alkyl iodides, bromides
Alkyl chlorides, tosylates, mesylates
Solvent
Polar aprotic (e.g., DMF, DMSO)
Polar protic (e.g., ethanol, water)
Base
Weaker, non-hindered bases (e.g., K₂CO₃)
Strong, hard bases (e.g., NaH)
Temperature
Lower temperatures
Higher temperatures
Troubleshooting Strategies:
Protect the More Reactive Site: If you desire O-alkylation, you can first protect the amino group, for example, by forming an imine with benzaldehyde. After O-alkylation, the imine can be easily hydrolyzed.[2][3][4]
Optimize Reaction Conditions: To favor N-alkylation, use a softer alkylating agent like an alkyl iodide in a polar aprotic solvent with a mild base at room temperature. For O-alkylation, a harder electrophile like a tosylate in a protic solvent with a stronger base may be more effective.
II. Reductive Amination Approaches
Reductive amination is another powerful method for the synthesis of N-substituted tetrahydro-1,4-benzoxazepines. This typically involves the reaction of a 2-aminophenol derivative with an appropriate aldehyde or ketone, followed by reduction of the intermediate imine or enamine.
Question 3: I am performing a reductive amination and I am observing significant over-alkylation of my primary amine product. How can I improve the selectivity for the desired secondary amine?
Answer:
Over-alkylation is a common problem in reductive amination, especially when synthesizing secondary amines from primary amines. The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.
Caption: Competing mono- and di-alkylation in reductive amination.
Troubleshooting Strategies:
Strategy
Principle
Recommended Action
Stoichiometry Control
Using an excess of the primary amine can outcompete the secondary amine for reaction with the aldehyde.
Use a 2-5 fold excess of the primary amine relative to the aldehyde. This is often the simplest and most effective solution.
Choice of Reducing Agent
A milder reducing agent can allow for more controlled reduction of the imine as it is formed.
Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent for imines and enamines.
Stepwise Procedure
Isolating the imine intermediate before reduction can prevent further reaction of the product.
First, form the imine by reacting the primary amine and aldehyde, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine.
Step-by-Step Protocol for Selective Mono-Alkylation:
To a stirred solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the primary amine (2.0 equivalents).
Stir the mixture for 1-2 hours to allow for imine formation.
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
III. Pictet-Spengler Type Reactions
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. An analogous reaction can be employed for the synthesis of tetrahydro-1,4-benzoxazepines, typically involving the cyclization of an N-(2-aryloxyethyl)iminium ion.
Question 4: I am attempting a Pictet-Spengler type reaction and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
Answer:
The regioselectivity of the Pictet-Spengler reaction is determined by the electronic and steric properties of the aromatic ring onto which the cyclization occurs. The electrophilic aromatic substitution will preferentially occur at the most nucleophilic position.[5][6][7][8][9]
Factors Influencing Regioselectivity:
Activating/Deactivating Groups: Electron-donating groups (e.g., -OH, -OR) on the aromatic ring will direct the cyclization to the ortho and para positions. Electron-withdrawing groups (e.g., -NO₂, -CN) will deactivate the ring and may lead to poor yields or require harsher conditions.
Steric Hindrance: Bulky substituents on the aromatic ring can hinder cyclization at adjacent positions.
Troubleshooting Strategies:
Strategy
Principle
Recommended Action
Substrate Design
Introduce a strongly activating group at the desired position for cyclization.
If synthesizing a library of compounds, consider starting with precursors that have favorable substitution patterns to direct the cyclization.
Choice of Acid Catalyst
The strength of the acid can influence the reactivity of the iminium ion and the overall reaction rate.
For less reactive substrates, a stronger acid like trifluoroacetic acid (TFA) or a Lewis acid may be required. However, for sensitive substrates, a milder acid like acetic acid may be preferable to avoid decomposition.
N-Acyliminium Ion Variation
Acylating the imine intermediate to form a more reactive N-acyliminium ion can facilitate cyclization under milder conditions and sometimes with improved regioselectivity.[5][6]
React the pre-formed imine with an acylating agent (e.g., acetyl chloride) before initiating the cyclization.
Analytical and Purification Corner
Identifying Common Side Products:
Side Product
1H NMR Key Signals
13C NMR Key Signals
Mass Spectrometry (ESI+)
Piperazine Dimer
Symmetrical signals for the aromatic and aliphatic protons.
Fewer signals than the monomer due to symmetry.
[2M+H]⁺ or [M+H]⁺ corresponding to the dimer mass.
O-Alkylated Isomer
Absence of a phenolic -OH proton signal; characteristic signals for the new O-alkyl group.
Shift in the chemical shift of the carbon bearing the oxygen.
Same mass as the N-alkylated product, fragmentation pattern may differ.
Over-alkylated Product
Absence of N-H proton signal; additional signals for the second alkyl group on the nitrogen.
Additional signals for the second alkyl group.
[M+H]⁺ corresponding to the mass of the di-alkylated product.
Purification Tips:
Column Chromatography: Silica gel is generally effective for separating the desired product from less polar starting materials and more polar dimeric byproducts. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.[10][11]
Crystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially for removing small amounts of isomeric impurities.
Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be employed.
References
Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]
Pictet-Spengler reaction. chemeurope.com. Retrieved from [Link]
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19055-19063. [Link]
Selective alkylation of hydroxyl group of aminophenols. ResearchGate. Retrieved from [Link]
Pictet-Spengler reaction. Name-Reaction.com. Retrieved from [Link]
Pictet–Spengler reaction. Buchler GmbH. Retrieved from [Link]
Voskressensky, L. G., Akbulatov, S. V., Borisova, T. N., Kulikova, L. N., Listratova, A. V., Sorokina, E. A., & Varlamov, A. V. (2013). Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes. First Example of the Synthesis of Tetrahydro-1,4-benzothiazonine-6-carboxylate. Chemistry of Heterocyclic Compounds, 49(2), 331-339. [Link]
García-García, P., Sotorríos, L., & Díez, D. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16641-16652. [Link]
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ResearchGate. Retrieved from [Link]
The mechanism of the Pictet–Spengler reaction. ResearchGate. Retrieved from [Link]
PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION. (2012). EPO. Retrieved from [Link]
Sharma, A., & Kumar, V. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4). [Link]
Johnson, D. S., & Li, J. J. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry, 80(1), 384-391. [Link]
Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Journal of Chemical Research, 2003(9), 576-577. [Link]
Štefane, B., & Požgan, F. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19055-19063. [Link]
Three tetrahydro-1,4-epoxy-1-benzazepines carrying pendent heterocyclic substituents: supramolecular structures in zero, one or two dimensions. International Union of Crystallography. Retrieved from [Link]
Synthesis of Piperazines by C-H Functionalization. MDPI. Retrieved from [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Retrieved from [Link]
Sharifi, A., Shabpiray, M., Abaee, M. S., Mirzaei, M., & Ghonouei, N. (2023). A Versatile Switching Method for N- or O-Alkylation of 2-Aminophenols Using Ionic Liquids: Selective Access to Benzoxazine-2-One or Benzoxazine-3-One Derivatives. SSRN. [Link]
High dilution principle. In Wikipedia. Retrieved from [Link]
García-García, P., Sotorríos, L., & Díez, D. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Retrieved from [Link]
General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. EPub Bayreuth. Retrieved from [Link]
Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H- benzo[b][2][5][6]triazolo[1,5-d][2][5]diazepine derivatives by [3. Beilstein Journals. Retrieved from [Link]
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]10.1002/anie.201005327)
Minimizing dimerization byproducts during benzoxazepine synthesis
Subject: Minimizing Dimerization Byproducts in 7-Membered Ring Formation Introduction: The "Medium-Ring" Challenge Welcome to the technical support module for benzoxazepine synthesis. If you are reading this, you are lik...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Minimizing Dimerization Byproducts in 7-Membered Ring Formation
Introduction: The "Medium-Ring" Challenge
Welcome to the technical support module for benzoxazepine synthesis. If you are reading this, you are likely encountering a persistent specific impurity: the intermolecular dimer (or oligomer).
The Core Problem:
Benzoxazepines contain a 7-membered ring.[1] In organic synthesis, 7-membered rings fall into the "medium-sized" category (8–11 members), which are notoriously difficult to close compared to common rings (5–6 members) or macrocycles (>12 members).
Enthalpic Penalty: Significant transannular strain (Pitzer strain) and bond-angle deformation.
Entropic Penalty: The probability of the two chain ends meeting is lower than for 5- or 6-membered rings.
Consequently, the intermolecular reaction (dimerization) often outcompetes the intramolecular reaction (cyclization). This guide provides the mechanistic understanding and practical protocols to reverse this favorability.
Module 1: The Kinetic vs. Thermodynamic Battlefield[2][3][4][5][6][7]
To solve dimerization, you must first identify if your reaction is under Kinetic Control (irreversible steps, e.g., SNAr, Mitsunobu) or Thermodynamic Control (reversible steps, e.g., Ring-Closing Metathesis).
Visualization: Competing Pathways
The following diagram illustrates the critical branching point between the desired benzoxazepine and the undesired dimer.
Caption: Kinetic competition between unimolecular cyclization (desired) and bimolecular dimerization (undesired). Note the concentration dependence.
Module 2: Troubleshooting Matrix by Reaction Type
Select the reaction class you are utilizing to view specific troubleshooting steps.
Common Route: Cyclization of a phenol onto an ortho-fluoronitrobenzene or similar electrophile.
Variable
Recommendation
Mechanism / Causality
Concentration
< 5 mM (Critical)
SNAr is usually irreversible. You must rely on kinetic control. High dilution ensures the rate of intramolecular attack () > intermolecular attack ().
Temperature
Elevated (60–100°C)
Higher temperatures favor the higher activation energy pathway. Often, the strained cyclization TS has a higher than dimerization. Heating helps overcome the enthalpy barrier of the 7-membered ring.
Base Addition
Slow Addition
Adding the base (e.g., K₂CO₃, Cs₂CO₃) slowly effectively keeps the concentration of the active nucleophile low, simulating high dilution.
Scenario B: Ring-Closing Metathesis (RCM)
Common Route: Grubbs catalyst cyclization of dienes.
Variable
Recommendation
Mechanism / Causality
Concentration
1–5 mM
Metathesis is reversible. If the dimer forms, it can theoretically revert, but thermodynamic sinks (oligomers) often trap the material.
Catalyst
Grubbs II or Hoveyda-Grubbs
More active catalysts are required to close tetrasubstituted or strained double bonds found in benzoxazepines.
Ethylene Removal
Active Sparging
RCM releases ethylene gas. If ethylene remains in solution, it pushes the equilibrium back toward the open chain. Sparging with Argon/N₂ drives the reaction forward (Le Chatelier’s principle).
Additives
Ti(OiPr)₄
Lewis acids can sometimes break up inactive catalyst-substrate chelates that prevent cyclization.
Scenario C: Mitsunobu Cyclization
Common Route: Phenol attacking a primary alcohol.
Variable
Recommendation
Mechanism / Causality
Order of Addition
Slow addition of DIAD/DEAD
Do not mix all reagents at once. Add the azo-dicarboxylate very slowly to a solution of Substrate + PPh₃. This limits the concentration of the active betaine intermediate.
Template Effect
Conformational Control
Mitsunobu is sensitive to steric bulk. Ensure your substrate has a "turn-inducing" element (see Module 3).
Module 3: Experimental Protocols
Protocol 1: The Pseudo-High Dilution Technique
Standard high dilution requires massive solvent volumes (e.g., 1g in 10L). Pseudo-high dilution achieves the same kinetic benefit with manageable volumes.
Equipment:
Dual-channel Syringe Pump
Three-neck round bottom flask (RBF)
Inert gas line
Procedure:
The Pot: Charge the RBF with the catalyst/base and 80% of the total solvent volume. Heat to reflux/desired temperature.
The Feed: Dissolve your linear precursor in the remaining 20% of the solvent. Load this into a gas-tight syringe.
The Addition: Set the syringe pump to add the substrate solution over 8–12 hours .
Why? This ensures the instantaneous concentration of unreacted substrate in the pot is near zero. As soon as a molecule enters, it reacts (hopefully cyclizes) before it can find another molecule to dimerize with.
The Chase: After addition is complete, stir for an additional 2–4 hours to ensure conversion of the final drops.
Protocol 2: Conformational Pre-organization (The "Turn" Effect)
If dilution fails, the issue is likely entropic: the chain ends are flailing too wildly to meet.
Strategy: Modify the linear precursor to restrict bond rotation.
Gem-Dimethyl Effect: Introduce a gem-dimethyl group (two methyls on one carbon) in the tether chain. This restricts the bond angles, forcing the chain ends closer together (Thorpe-Ingold effect).
Rigidify the Backbone: If using an alkyl tether, replace a portion with a phenyl ring or an alkene.
Example: Changing a propyl linker to a cis-alkene linker significantly reduces the degrees of freedom, favoring cyclization.
Module 4: Frequently Asked Questions (FAQ)
Q: I am running at 0.001 M (1 mM) and still isolating 30% dimer. What is wrong?A: If kinetic control (dilution) fails, your precursor likely exists in a conformation where the reactive ends are pointed away from each other (anti-conformation).
Action: Run a DFT calculation or build a model.[2] You may need to modify the protecting groups. For example, changing an N-Benzyl group to an N-Boc or N-Tosyl group can alter the rotamer population of the amide/amine bond, favoring the "folded" state required for cyclization.
Q: Can I separate the dimer from the benzoxazepine easily?A: Usually, yes. The dimer has a significantly higher molecular weight and often much higher polarity (due to two polar head groups) compared to the cyclized monomer.
Tip: On TLC, the dimer usually runs significantly lower (more polar) than the benzoxazepine. In Reverse Phase HPLC, the dimer often elutes later due to increased lipophilicity of the dual aromatic systems, unless the polar groups dominate.
Q: Is there a way to avoid the cyclization step entirely?A: Yes. Consider Multicomponent Reactions (MCRs) .
Alternative: Ugi or Passerini reactions, or Isocyanide-based multicomponent reactions, can assemble the benzoxazepine core in a single step from smaller fragments, bypassing the entropic penalty of ring closure. See Beilstein J. Org. Chem. 2014 for isocyanide strategies [6].
References
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. Link
Blankenstein, J., & Zhu, J. (2005). Conformationally constrained macrocycles: synthesis and applications. European Journal of Organic Chemistry, 2005(19), 3949-3963. (Discusses the importance of turn-inducers).
BenchChem. (2025).[3] A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Link
Gonsales, A. M., et al. (2017).[4] On-Surface Pseudo-High Dilution Synthesis of Macrocycles: Principle and Mechanism. arXiv. Link
Campanini, L., et al. (2024). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions.[5] PMC. Link
Shaabani, A., et al. (2014). Synthesis of pyrrole-fused dibenzoxazepine... via isocyanide-based multicomponent reactions. Beilstein Journal of Organic Chemistry. Link
Validation of Chiral Purity for (R)- and (S)-3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Executive Summary The 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, often serving as a core for GPCR ligands, including dopamine and serotonin recept...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold represents a privileged pharmacophore in medicinal chemistry, often serving as a core for GPCR ligands, including dopamine and serotonin receptor modulators. Because the C3-methyl stereocenter significantly influences binding affinity and metabolic stability, validating enantiomeric excess (ee) is a critical quality attribute (CQA).
This guide objectively compares three validation methodologies: Chiral HPLC (High-Performance Liquid Chromatography) , Chiral SFC (Supercritical Fluid Chromatography) , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) . While HPLC remains the regulatory gold standard, SFC offers superior throughput for library validation, and NMR provides rapid, in-process checks without the need for reference standards.
Part 1: Comparative Methodological Landscape
The following analysis contrasts the three primary techniques based on Resolution (
), Limit of Quantitation (LOQ), and operational throughput.
Table 1: Comparative Performance Metrics
Feature
Method A: Chiral HPLC (Normal Phase)
Method B: Chiral SFC
Method C: ^1H-NMR w/ CSA
Primary Utility
Final QC Release (GMP)
High-Throughput Screening
In-Process Monitoring
Resolution ()
High (> 2.0 typical)
Very High (> 3.0 typical)
Low-Medium (Peak overlap risks)
Sensitivity (LOQ)
Excellent (< 0.05%)
Good (~ 0.1%)
Poor (~ 1-2%)
Run Time
15–30 mins
3–8 mins
10–15 mins (prep heavy)
Solvent Cost
High (Heptane/IPA)
Low (CO/MeOH)
Low (Deuterated solvents)
Reference Std
Required for absolute RT
Required
Not strictly required
Part 2: Detailed Experimental Protocols
Method A: The Gold Standard – Chiral Normal Phase HPLC
Best for: Final purity certification and trace enantiomer quantification.
Causality & Logic:
The 1,4-benzoxazepine ring contains a secondary amine and an ether linkage. The basic nitrogen can cause peak tailing on older silica stationary phases. Therefore, amylose-based immobilized columns (e.g., Chiralpak IA) are selected over coated phases to allow for broader solvent compatibility and robust resolution of the basic amine without excessive modifiers.
Protocol Parameters
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 × 250 mm.
System Equilibration: Flush column with mobile phase for 45 mins until baseline stabilizes.
Sample Prep: Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.
Injection: Inject 10 µL.
Suitability Criteria:
Tailing Factor (
) < 1.5.
Resolution (
) > 2.0 between (R) and (S) enantiomers.
Theoretical Plates (
) > 8,000.
Method B: The Green Alternative – Chiral SFC
Best for: Preparative purification and screening large libraries.
Causality & Logic:
SFC utilizes supercritical CO
, which has high diffusivity and low viscosity.[1] This allows for higher flow rates and faster equilibration. For benzoxazepines, the Whelk-O 1 (Pirkle-type) or Cellulose-based phases often provide superior selectivity due to interactions with the aromatic ring of the benzoxazepine.
Protocol Parameters
Column: Whelk-O 1 (S,S) or Chiralcel OD-H, 5 µm, 4.6 × 250 mm.
Mobile Phase: CO
(A) / Methanol + 0.2% Isopropylamine (B).
Gradient: Isocratic 15% B or Gradient 5% to 40% B over 5 mins.
Back Pressure (BPR): 120 bar.
Temperature: 40 °C.
Step-by-Step Workflow
Conditioning: Equilibrate at 15% co-solvent for 5 mins.
Injection: Inject 5 µL of 2 mg/mL sample in Methanol.
Optimization: If
, switch modifier to Ethanol or Isopropanol. The secondary amine of the benzoxazepine interacts strongly with MeOH; switching to a bulkier alcohol can alter selectivity.
Best for: Quick "Go/No-Go" decisions during synthesis.
Causality & Logic:
Chiral Solvating Agents (CSAs) like (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) form transient diastereomeric complexes with the benzoxazepine amine via hydrogen bonding. This induces a chemical shift non-equivalence (
) in the C3-methyl protons, allowing integration of distinct diastereomeric signals.
A Comparative Guide to the Spectroscopic Identification of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Using IR Spectroscopy
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the array of analytical techniques available, Fourier Transform I...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the array of analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable tool for its rapidity, non-destructive nature, and profound ability to reveal a molecule's functional group architecture.[1][2] This guide provides an in-depth analysis of the infrared (IR) spectroscopic signature of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, a heterocyclic scaffold of significant interest in medicinal chemistry.
This document moves beyond a mere listing of spectral peaks. It is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to interpret spectral data with confidence. We will dissect the causality behind the expected absorptions, present a robust experimental protocol, and, critically, compare the target molecule's spectral fingerprint against structurally similar alternatives to highlight the subtle yet definitive differences that ensure positive identification.
The Molecular Blueprint: Deconstructing 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
To predict and interpret the IR spectrum, we must first understand the molecule's constituent parts. Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation, providing a unique piece of the structural puzzle.
Caption: Key functional groups of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
The primary functional groups that will define its IR fingerprint are:
Secondary Amine (N-H): Embedded within the seven-membered ring.
Aryl Alkyl Ether (C-O-C): The crucial linkage forming the oxazepine ring.
Substituted Aromatic Ring: The fused benzene moiety.
Aliphatic Groups (C-H): The methylene (-CH2-) and methyl (-CH3) groups.
The Expected IR Fingerprint: A Predictive Analysis
Based on established correlation tables and spectroscopic principles, we can anticipate the characteristic absorption bands for our target molecule. Each bond vibration—stretching or bending—corresponds to a specific energy, and therefore a specific wavenumber (cm⁻¹) in the IR spectrum.[3][4]
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Intensity / Shape
Rationale & Expert Insights
Secondary Amine
N-H Stretch
3350 - 3310
Medium, Sharp
Unlike primary amines which show two N-H stretching bands, secondary amines exhibit only one.[5][6][7] Its sharpness distinguishes it from the broad O-H stretch of alcohols.
N-H Wag
910 - 665
Strong, Broad
This out-of-plane bending vibration is a reliable indicator for primary and secondary amines.[6]
Aromatic Ring
=C-H Stretch
3100 - 3000
Weak to Medium
The presence of absorption bands at wavenumbers greater than 3000 cm⁻¹ is a classic sign of unsaturation from aromatic or alkene C-H bonds.[8][9][10]
C=C Stretch
1600 - 1450
Medium (often multiple bands)
These absorptions arise from the stretching vibrations within the benzene ring and are highly characteristic of aromatic systems.[8][11]
C-H Out-of-Plane Bend
900 - 675
Strong
The specific position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring.[8][12]
Aliphatic Groups
-C-H Stretch
3000 - 2850
Medium to Strong
These bands, appearing just below the 3000 cm⁻¹ dividing line, confirm the presence of sp³ hybridized C-H bonds from the methyl and methylene groups.[10]
Aryl Alkyl Ether
Asymmetric C-O-C Stretch
1275 - 1200
Strong
This is one of the most prominent and reliable peaks for aryl alkyl ethers. Its high intensity is due to the large change in dipole moment during the vibration.[13][14]
Symmetric C-O-C Stretch
1075 - 1020
Medium
The presence of a second, distinct C-O stretching band further confirms the ether linkage.[14][15]
This combination of a sharp N-H stretch, aromatic C-H and C=C signals, strong aliphatic C-H stretches, and two distinct, strong C-O ether bands creates a unique and identifiable spectroscopic fingerprint.
A Self-Validating Protocol for Spectrum Acquisition
The integrity of any spectral identification rests upon a meticulously executed experimental protocol. Attenuated Total Reflectance (ATR) is the preferred technique for its minimal sample preparation and high reproducibility.[16][17]
Caption: Workflow for FTIR-ATR analysis and identification.
Step-by-Step Methodology:
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.
Crystal Cleaning (Causality: Trustworthiness): The ATR crystal surface must be impeccably clean. Any residue from previous analyses will appear in the spectrum, leading to false positives. Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Background Acquisition (Causality: Accuracy): A background spectrum must be collected. This scan measures the absorbance of the ambient environment (water vapor, CO₂) and the ATR crystal itself. The instrument automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample.
Sample Application: Place a small amount of the 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine sample directly onto the center of the ATR crystal. For solids, enough material to cover the crystal surface is sufficient.
Engage Anvil: Lower the instrument's press or anvil to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.[16]
Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio, resulting in a clear, interpretable spectrum.
Post-Analysis Cleaning: Thoroughly clean the sample from the crystal surface to prepare the instrument for the next user.
Comparative Analysis: Distinguishing from Structural Alternatives
The true power of IR spectroscopy is revealed when differentiating between closely related structures.[12][18] An incorrect identification in drug development can have profound consequences. Let us compare our target molecule with two plausible alternatives: its parent scaffold without the methyl group and a positional isomer.
Alternative 1: 2,3,4,5-Tetrahydro-1,4-benzoxazepine (Parent Scaffold)
Alternative 2: 2-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (Positional Isomer)
Identical: Both alternatives also possess a secondary amine and will show a similar N-H stretch. This peak confirms the class of compound but not the specific isomer.
3000 - 2850
Present: Strong, complex C-H aliphatic stretches.
Subtly Different: The parent scaffold will have fewer aliphatic C-H bonds and may show a simpler pattern. The positional isomer will have a similar complexity, but the environment of the methyl group is different, potentially leading to minor shifts.
1470 - 1350
Present: Characteristic C-H bending modes for -CH₂- and -CH₃ groups.
Key Differentiator: The parent scaffold will lack the characteristic methyl C-H bending (rocking/scissoring) vibrations around 1375 cm⁻¹. The positional isomer (2-Methyl) will have its methyl group adjacent to the oxygen, which can slightly alter the position and intensity of these bending modes compared to the target, where the methyl is adjacent to the nitrogen.
1300 - 1000
Present: Strong C-O-C and C-N stretches.
Key Differentiator: This is the "fingerprint region" where small structural changes cause significant spectral differences. The precise positions of the strong C-O and C-N stretches are highly sensitive to the local molecular geometry. The change in substitution from the 3-position to the 2-position will cause noticeable shifts in the bands within this region, providing a clear distinction between the positional isomers.
900 - 675
Present: Strong C-H "oop" bands.
Likely Identical: Since the substitution pattern on the aromatic ring is the same for all three compounds (1,2-disubstituted), the out-of-plane bending bands are expected to be very similar.
References
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
Technical Guide: Safe Disposal of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
This guide provides a technical, operational framework for the safe disposal of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (and its related hydrochloride salts). It is designed for researchers and safety officers requ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical, operational framework for the safe disposal of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (and its related hydrochloride salts). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with RCRA (Resource Conservation and Recovery Act) and "Prudent Practices in the Laboratory" standards.
Executive Summary & Immediate Directives
Status: Hazardous Chemical Waste (Toxic, Irritant).[1]
Core Directive:Do NOT dispose of down the drain. This compound is a heterocyclic secondary amine; it poses aquatic toxicity risks and potential for exothermic reaction with strong oxidizers.
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Segregation: Segregate from strong acids and strictly isolate from nitrosating agents (e.g., sodium nitrite) to prevent the formation of carcinogenic nitrosamines.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties is the first step in a self-validating safety protocol. The secondary amine functionality dictates the disposal logic.
Parameter
Data
Operational Implication
Chemical Name
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Primary identifier for waste tags.
CAS Number
Analog Reference: 17775-01-8 (Parent 1,4-isomer)
Use for inventory tracking.
Functional Group
Cyclic Secondary Amine / Ether
Basic pH. Incompatible with acids/oxidizers.
Physical State
Solid (Low melting point) or Viscous Oil
May require dissolution for liquid waste streams.
GHS Hazards
H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]
Requires full PPE (Nitrile gloves, goggles).
Reactivity
Incompatible with Acid Chlorides, Anhydrides, Oxidizers
Risk of violent reaction. Do not co-mingle in waste.[4]
Operational Disposal Procedures
This section details the step-by-step workflow for disposing of the compound in various states.
A. Solid Waste (Pure Compound)
Applicability: Expired reagents, synthesis products, or spill cleanup residues.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the compound is in a salt form (corrosion risk).
Transfer: Transfer the solid chemically using a disposable spatula.
Labeling: Affix a hazardous waste tag immediately.
Secondary Containment: Place the sealed container into a clear polyethylene bag (4 mil thickness) before placing it in the satellite accumulation area (SAA).
B. Liquid Waste (Mother Liquors/Solutions)
Applicability: Reaction mixtures or HPLC eluents containing the compound.
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic Waste" stream.
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste stream.
If dissolved in Methanol/Ethyl Acetate: Dispose in Non-Halogenated Waste stream.
pH Check: If the solution was part of an extraction, check pH.
Protocol: If pH < 3 or > 10, adjust to pH 5–9 using dilute sulfuric acid or sodium bicarbonate before adding to the solvent drum to prevent drum corrosion or heat generation.
Segregation Rule: Never pour this amine solution into a waste container holding oxidizing acids (e.g., Nitric acid waste) or active acylating agents .
C. Contaminated Debris (Sharps/Gloves)[6]
Gross Contamination: If gloves/wipes are heavily soiled, treat them as hazardous chemical waste (Solid Stream), not regular trash.
Sharps: Needles used with this compound must go into a rigid bio/chem sharps container, not the trash.
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste Stream Decision Matrix. Select the disposal path based on the physical state and solvent carrier.
Emergency Spill Response Procedures
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use a P100 respirator.
Containment:
Liquid Spill: Encircle with absorbent pads or vermiculite.
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust generation.
Neutralization (Optional but Recommended for Large Spills):
Apply a dilute weak acid (e.g., Citric Acid or dilute Acetic Acid) to the spill area to convert the free amine to a non-volatile salt.
Cleanup: Scoop material into a disposal jar. Wipe the surface with water and detergent.
Disposal: Label the debris jar as "Hazardous Waste: Amine Contaminated Debris."
Figure 2: Spill Response Workflow. Prioritize containment and neutralization to mitigate exposure.[5]
Regulatory Compliance (RCRA)
As a Senior Scientist, you must classify this waste correctly under EPA regulations.
Waste Classification: This compound is not explicitly P-listed or U-listed. However, it must be characterized by the generator.
Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.
Toxicity: Due to its biological activity (CNS active scaffold), treat as Toxic for internal safety, even if it does not pass the TCLP threshold for D-codes.
Nitrosamine Warning: 40 CFR 261.32 lists wastes from specific processes. While this compound isn't listed, mixing it with nitrosating agents can generate nitrosamines, which are strictly regulated carcinogens. Strict segregation is a regulatory necessity.
References
National Research Council. (2011).[6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]6]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
PubChem. (2024). 2,3,4,5-Tetrahydro-1,4-benzoxazepine Compound Summary. National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (2024).[3][7] Hazard Communication Standard: Safety Data Sheets. [Link]
Standard Operating Procedure: Safe Handling of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
A Guide for Drug Development and Research Professionals As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it encompasses ensuring you can use them safely and effectively. This g...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Drug Development and Research Professionals
As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it encompasses ensuring you can use them safely and effectively. This guide provides a detailed protocol for handling 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, a compound whose structural class necessitates rigorous safety protocols. The following procedures are designed to be a self-validating system, where the logic behind each step is grounded in established safety principles and the known hazard profile of the material.
Hazard Assessment & Risk Profile: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is classified with significant health warnings that dictate our handling procedures.
Primary Hazard: The most critical characteristic of this compound is its acute oral toxicity. It is classified under GHS (Globally Harmonized System) with the hazard statement H301: Toxic if swallowed . This classification, associated with the GHS06 "skull and crossbones" pictogram, signifies that even small quantities can be lethal if ingested.
Secondary Hazards: While specific data for this exact molecule is limited, related benzoxazepine and heterocyclic amine structures are known to cause skin, eye, and respiratory irritation.[1][2] Prudent practice dictates we assume these risks are present.
Physical Form: The compound is a solid, meaning there is a risk of generating airborne dust during handling, which could be inhaled or lead to inadvertent ingestion.[1]
This risk profile forms the foundation for all subsequent control measures. Our primary goal is to eliminate routes of exposure—ingestion, inhalation, and skin/eye contact.
Engineering Controls: Your Primary Shield
Personal Protective Equipment (PPE) is the last line of defense. The first and most critical safety layer is the use of proper engineering controls to contain the chemical at its source.
Certified Chemical Fume Hood: All handling of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable.
Causality: A fume hood provides constant negative pressure, drawing airborne particles and potential vapors away from the user's breathing zone, directly mitigating the inhalation and accidental ingestion risk posed by the solid dust.[4] Verify the fume hood has a current inspection sticker and that the sash is positioned as low as is practical for the operation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When engineering controls are properly used, PPE provides a crucial barrier against exposure from splashes, spills, or residual contamination.
Hand Protection (Double-Gloving Required): The selection of appropriate gloves is critical. As an aromatic amine, this compound requires careful consideration, as standard disposable gloves may offer insufficient protection.
Inner Glove: A standard disposable nitrile glove.
Outer Glove: A second, thicker nitrile or neoprene glove should be worn over the inner glove.
Rationale: Thin nitrile gloves (≤ 5-mil) offer only short-term splash protection against amines and can have breakthrough times of less than a minute.[5] The practice of double-gloving provides a fail-safe. If the outer glove is contaminated, it can be removed and replaced without exposing the skin. Always inspect gloves for tears or holes before use.[6]
Minimum: ANSI Z87.1-compliant safety glasses with side shields.[6]
Recommended: Chemical splash goggles offer a more complete seal around the eyes.[1]
Splash Hazard: If there is a significant risk of splashing (e.g., when transferring larger volumes of a solution), a face shield must be worn in addition to safety glasses or goggles.[3][6]
Body Protection:
A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is required.[6] Avoid polyester and other synthetic blends which can melt and fuse to the skin if ignited.
Wear long pants and closed-toe shoes that cover the entire foot.[6]
Respiratory Protection:
Under normal operating conditions within a certified fume hood, a respirator is not required.[6]
For emergency situations, such as a large spill outside of a fume hood, a full-face respirator with an organic vapor cartridge is necessary.[10][11] All personnel who may need to use a respirator must be part of a formal respiratory protection program with medical clearance and annual fit testing.[6]
Operational Protocol: A Step-by-Step Workflow
This protocol outlines the essential steps for safely handling the solid compound. The workflow is designed to minimize contamination and exposure at every stage.
Caption: Workflow for Handling Solid 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.
Detailed Steps:
Preparation: Before approaching the fume hood, don your lab coat, safety goggles, and inner nitrile gloves.
Gather Equipment: Collect all necessary items: spatulas, weigh paper, the chemical container, solvent, and the reaction vessel. This minimizes traffic in and out of the fume hood.
Move into Hood: Place all equipment in the fume hood, ensuring they are at least 6 inches from the sash opening.
Don Outer Gloves: Put on your chemically resistant outer gloves.
Weighing: Tare the balance with a creased piece of weigh paper. Carefully dispense the solid chemical onto the paper using a clean spatula. Avoid creating airborne dust.
Transfer: Gently tap the weigh paper to transfer the solid into the designated vessel.
Solubilization: Add the desired solvent to the vessel to dissolve the compound.
Capping: Securely cap and label the vessel containing the solution.
Decontamination: Wipe down the spatula, the balance, and the work surface inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and a disposable towel. Place the used weigh paper and towel into the designated solid hazardous waste container.
Doff Outer Gloves: Before removing your hands from the fume hood, remove the outer gloves and dispose of them in the solid hazardous waste container.
Emergency Procedures: Responding to the Unexpected
Preparation is key to managing emergencies effectively.
Spills:
Inside Fume Hood: If the spill is contained within the fume hood, use a chemical spill kit to absorb the material. Place all contaminated absorbent materials into a sealed, labeled hazardous waste bag. Decontaminate the area thoroughly.
Outside Fume Hood: Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[12] Do not attempt to clean up a large spill of a highly toxic material without proper training and respiratory protection.
Personal Exposure:
Skin Contact: Immediately remove all contaminated clothing, including gloves and lab coat. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][10] Seek medical attention.
Eye Contact: Proceed immediately to an emergency eyewash station. Hold eyelids open and flush with copious amounts of water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation: Move to fresh air immediately.[1] If breathing is difficult, seek immediate medical attention.
Ingestion:Seek immediate medical attention. Rinse the mouth with water. DO NOT induce vomiting .[3] Show the Safety Data Sheet (SDS) to the medical personnel.[3]
Waste Disposal: Responsible Stewardship
All materials that have come into contact with 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine must be treated as hazardous waste.[13]
Liquid Waste: All solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
Solid Waste: All contaminated disposable items—gloves, weigh paper, pipette tips, absorbent pads—must be collected in a separate, clearly labeled hazardous waste container for solids.
Disposal Pathway: Follow your institution's specific guidelines for hazardous waste disposal. It is the generator's responsibility to ensure the waste is correctly characterized and disposed of.[13]
This guide is intended to provide a robust framework for the safe handling of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. Always supplement these procedures with your institution's specific Chemical Hygiene Plan and consult the Safety Data Sheet (SDS) before beginning any new work.
Synthesis of Tetrahydro-1,4-Benzodiazepine-2-ones on Hydrophilic Polyamide SynPhase Lanterns. (n.d.). ResearchGate. Retrieved from [Link]
Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Transformations of Tetrahydro-1,4-benzoxazepines and Tetrahydro-1,4-benzothiazepines under the Action of Alkynes. (2025, August 5). ResearchGate. Retrieved from [Link]
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded. (2017, February). Florida Department of Environmental Protection. Retrieved from [Link]
3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine. (n.d.). PubChemLite. Retrieved from [Link]
Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. (2000, January 1). ResearchGate. Retrieved from [Link]
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. (2023, November 21). Semantic Scholar. Retrieved from [Link]
Safe Handling of Hazardous Drugs. (2025, March 5). Duke University Occupational & Environmental Safety. Retrieved from [Link]
Synthesis and pharmacological activity of 2,3,4,5,-tetrahydro-1,5-methano-1H-3-benzazepines. (n.d.). PubMed. Retrieved from [Link]